molecular formula C8H5BrN2O2 B595450 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1315360-75-8

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B595450
CAS No.: 1315360-75-8
M. Wt: 241.044
InChI Key: NBXDWHKFUACMKB-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a high-value bifunctional scaffold extensively used in medicinal chemistry and drug discovery research. This compound features two critical reactive sites: a bromo substituent at the 3-position, which is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, and a carboxylic acid group at the 7-position, which facilitates further diversification through amide coupling or esterification. This versatility makes it an ideal precursor for constructing diverse libraries of imidazo[1,2-a]pyridine derivatives, a privileged structural motif in pharmaceuticals. The imidazo[1,2-a]pyridine core is known for its broad biological activity and is found in numerous bioactive molecules, including receptor tyrosine kinase inhibitors and antibacterial agents . As such, this bromo-carboxylic acid derivative serves as a crucial intermediate for the synthesis of potential therapeutic compounds targeting various diseases. This product is intended for research applications in a controlled laboratory environment and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXDWHKFUACMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide also includes data for its closely related methyl ester, methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, for comparative purposes.

Core Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold is a prominent feature in many biologically active compounds. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 7-position significantly influences the molecule's electronic and steric properties, which in turn affect its solubility, binding affinity, and metabolic stability.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound and its methyl ester. It is important to note that some of the data for the carboxylic acid are predicted values, while the data for the methyl ester are generally from experimental sources.

PropertyThis compoundMethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Molecular Formula C₈H₅BrN₂O₂[1]C₉H₇BrN₂O₂[2][3]
Molecular Weight 241.04 g/mol [1]255.07 g/mol [3]
Melting Point No data available156.5-165.5 °C[2]
pKa (Predicted) -1.02 ± 0.41 (acidic), 2.5 (basic, predicted)No data available
LogP (Predicted) 1.82.6[3]
Solubility No experimental data available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.No quantitative data available. Described as crystals or powder.[2]
Appearance No data availableWhite crystals or powder[2]
CAS Number 1315360-75-8[1]342613-63-2[2][3]

Experimental Protocols

General Synthesis of the Imidazo[1,2-a]pyridine Core

The synthesis of the 3-bromoimidazo[1,2-a]pyridine core can be achieved through several established synthetic routes. A common and effective method is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, followed by bromination.

A representative protocol is as follows:

  • Cyclization: A substituted 2-aminopyridine is reacted with an appropriate α-haloketone or α-haloaldehyde in a suitable solvent such as ethanol or DMF. The reaction is often heated to facilitate the condensation and subsequent intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.

  • Bromination: The resulting imidazo[1,2-a]pyridine is then subjected to electrophilic bromination. A common brominating agent is N-bromosuccinimide (NBS) in a solvent like chloroform or acetonitrile. The reaction typically proceeds at room temperature or with gentle heating to afford the 3-bromo derivative.

  • Hydrolysis (for the carboxylic acid): If starting with a methyl or ethyl ester at the 7-position, a final hydrolysis step is required. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or THF, followed by acidification to yield the carboxylic acid.

This general approach can be adapted for the specific synthesis of this compound, likely starting from a 2-aminopyridine-4-carboxylic acid derivative or its corresponding ester.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G Generalized Synthesis Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Bromination cluster_reaction3 Step 3: Hydrolysis A 2-Aminopyridine-4-carboxylic acid ester C Imidazo[1,2-a]pyridine-7-carboxylic acid ester A->C Heat, Solvent (e.g., Ethanol) B α-Haloketone B->C D This compound ester C->D NBS, Solvent (e.g., CH3CN) E This compound D->E Base (e.g., LiOH), H2O/THF then H+

References

An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1315360-75-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, plausible synthetic routes, and potential biological activities, with a focus on its role as a potential modulator of key signaling pathways implicated in cancer.

Compound Identity and Physicochemical Properties

This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities. The key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 1315360-75-8
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Canonical SMILES C1=CC(=C2C(=C1)N=C(C=N2)Br)C(=O)O
InChI Key UWHAEUIZIGODSW-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. This protocol is based on analogous reactions and should be optimized for the specific synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine-4-carboxylic acid 2-Aminopyridine-4-carboxylic acid Cyclocondensation Cyclocondensation 2-Aminopyridine-4-carboxylic acid->Cyclocondensation α,β-Dibromopropionaldehyde α,β-Dibromopropionaldehyde α,β-Dibromopropionaldehyde->Cyclocondensation This compound This compound Cyclocondensation->this compound

Plausible synthetic workflow for the target compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-aminopyridine-4-carboxylic acid in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an appropriate α-halocarbonyl reagent, such as 2,3-dibromopropionaldehyde or a similar 3-carbon α,β-dihaloaldehyde.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired this compound.

Characterization Data (Predicted)

While experimental characterization data for this compound is not available, spectroscopic data can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

  • ~8.5-8.8 (s, 1H, H5)

  • ~8.2-8.4 (s, 1H, H2)

  • ~7.8-8.0 (d, 1H, H8)

  • ~7.6-7.8 (d, 1H, H6)

  • ~13.0 (br s, 1H, COOH)

Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

  • ~165.0 (C=O)

  • ~145.0 (C-8a)

  • ~140.0 (C-7)

  • ~128.0 (C-5)

  • ~125.0 (C-2)

  • ~120.0 (C-6)

  • ~118.0 (C-8)

  • ~110.0 (C-3)

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. Several studies have indicated that derivatives of this scaffold can exert their effects by modulating key cellular signaling pathways.

Inhibition of the STAT3/NF-κB Signaling Pathway:

A growing body of evidence suggests that many imidazo[1,2-a]pyridine derivatives can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are constitutively activated in many types of cancer and play a crucial role in tumor cell proliferation, survival, invasion, and inflammation.

G cluster_pathway STAT3/NF-κB Signaling Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Active NF-κB Active NF-κB IκBα->Active NF-κB Releases Active NF-κB->Nucleus Translocates to This compound This compound This compound->JAK Inhibits This compound->IKK Inhibits

Potential mechanism of action via STAT3/NF-κB inhibition.

Anticancer Activity:

The inhibition of the STAT3 and NF-κB pathways by imidazo[1,2-a]pyridine derivatives can lead to a reduction in the expression of downstream target genes involved in cell cycle progression, apoptosis, and angiogenesis. This provides a strong rationale for investigating this compound as a potential anticancer agent.

While specific IC₅₀ values for this compound are not yet reported, studies on analogous compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-amino-imidazo[1,2-a]pyridine derivative 12 HT-29 (Colon)4.15 ± 2.93[1]
3-amino-imidazo[1,2-a]pyridine derivative 14 B16F10 (Melanoma)21.75 ± 0.81[1]
Imidazo[1,2-a]pyridine derivative IP-5 HCC1937 (Breast)45[2]
Imidazo[1,2-a]pyridine derivative IP-6 HCC1937 (Breast)47.7[2]

Experimental Protocol for Anticancer Activity Screening (General):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay: Seed cells in 96-well plates and treat with various concentrations of this compound for 48-72 hours. Add MTT solution and incubate. Finally, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength to determine cell viability.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests potential efficacy as an anticancer agent, likely through the modulation of the STAT3/NF-κB signaling pathway. Further research is warranted to elucidate its precise mechanism of action, establish a definitive synthetic protocol, and fully characterize its pharmacological profile. This guide provides a foundational resource for researchers embarking on the investigation of this intriguing molecule.

References

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

This technical guide provides a detailed breakdown of the molecular weight of this compound, a crucial parameter for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Understanding the precise molecular weight is fundamental for accurate compound quantification, reaction stoichiometry, and the interpretation of analytical data.

Molecular Formula and Structure

The chemical structure of this compound consists of a fused imidazo[1,2-a]pyridine ring system, substituted with a bromine atom at the 3-position and a carboxylic acid group at the 7-position. Based on this structure, the molecular formula is determined to be C₈H₅BrN₂O₂ .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Atomic Composition

The first step is to identify the number of atoms of each element present in the molecule.

ElementSymbolNumber of Atoms
CarbonC8
HydrogenH5
BromineBr1
NitrogenN2
OxygenO2
Standard Atomic Weights

The standard atomic weights of the elements, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are used for the calculation.[1][2][3][4][5][6][7][8][9][10][11]

ElementSymbolStandard Atomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
BromineBr79.904[1][11][12][13]
NitrogenN14.007[3][9][14][15]
OxygenO15.999[6][7][16][17]
Molecular Weight Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

ElementNumber of Atoms×Atomic Weight ( g/mol )=Total Weight ( g/mol )
Carbon8×12.011=96.088
Hydrogen5×1.008=5.040
Bromine1×79.904=79.904
Nitrogen2×14.007=28.014
Oxygen2×15.999=31.998
Total 241.044

The calculated molecular weight of this compound is 241.044 g/mol . This value is consistent with the molecular weights of isomeric compounds such as 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, and 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, which all have the same molecular formula of C₈H₅BrN₂O₂ and a reported molecular weight of approximately 241.04 g/mol .[18][19][20][21]

Experimental Verification

The theoretical molecular weight can be experimentally verified using mass spectrometry. In a mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its mass-to-charge ratio (m/z). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da.[1]

Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound.

MolecularWeightCalculation A Identify Chemical Structure B Determine Molecular Formula (C8H5BrN2O2) A->B C Identify Constituent Elements (C, H, Br, N, O) B->C D Obtain Standard Atomic Weights C->D E Calculate Molar Mass of Each Element D->E F Sum Molar Masses E->F G Final Molecular Weight (241.044 g/mol) F->G

Caption: Workflow for calculating the molecular weight.

References

Navigating the Solubility Landscape of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the physicochemical properties of 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a robust framework for its determination. It includes standardized experimental protocols, templates for data presentation, and visualizations of relevant biological pathways and experimental workflows to guide future research and development efforts.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing potential in oncology and other therapeutic areas.[1][2] Understanding the solubility profile of novel derivatives like this compound is a critical step in evaluating their potential as drug candidates.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. Therefore, the following table is presented as a template for researchers to systematically record their findings from experimental solubility studies. This standardized format will facilitate data comparison across different studies and conditions.

Table 1: Solubility Profile of this compound (Template)

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Solubility (µM)MethodNotes
Phosphate Buffered Saline (PBS)257.4Shake-Flask
Phosphate Buffered Saline (PBS)377.4Shake-Flask
Simulated Gastric Fluid (SGF)371.2Shake-Flaskwithout pepsin
Simulated Intestinal Fluid (SIF)376.8Shake-Flaskwithout pancreatin
Water25(as is)Shake-Flask
Ethanol25N/AShake-Flask
DMSO25N/AShake-Flask
1-Octanol25N/AShake-Flask

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound. This method is considered the gold standard for its reliability with sparingly soluble compounds.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at controlled temperature and pH.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge or filtration apparatus (with low-binding filters, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Vials (glass, with screw caps)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Methanol) at a known high concentration. From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. An excess is ensured by observing a persistent solid phase in the solvent after the equilibration period.

  • Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach a solubility plateau.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation at high speed or by filtering through a syringe filter. This step must be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

  • Quantification:

    • Dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method. .

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standard solutions.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted supernatant samples.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original solvent.

    • Perform the experiment in triplicate for each condition to ensure reproducibility and report the mean and standard deviation.

Visualizations: Workflows and Biological Context

Diagrams are essential for illustrating complex processes. The following visualizations depict the experimental workflow for solubility determination and a relevant signaling pathway where imidazo[1,2-a]pyridine derivatives may exert biological effects.

G cluster_prep Preparation Phase cluster_eq Equilibration Phase cluster_sep Separation Phase cluster_analysis Analysis Phase A Weigh excess amount of This compound B Add pre-equilibrated solvent (e.g., PBS pH 7.4) A->B D Seal vials and agitate at controlled temperature (e.g., 37°C) for 24-72 hours B->D C Prepare HPLC calibration standards G Analyze standards and samples using validated HPLC method C->G for calibration E Centrifuge or filter to separate solid from supernatant D->E F Dilute supernatant E->F F->G H Calculate solubility using calibration curve G->H

Figure 1: Experimental workflow for thermodynamic solubility determination using the shake-flask method.

Imidazo[1,2-a]pyridine derivatives have been investigated for their roles in modulating key cellular signaling pathways implicated in inflammation and cancer. One such pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3][4][5] The diagram below illustrates a simplified overview of this signaling cascade.

Figure 2: Simplified diagram of the interconnected STAT3 and NF-κB signaling pathways.

References

The Biological Versatility of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide focuses on the biological potential of a specific derivative, 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid , and its related analogues. While direct and extensive biological data for this exact molecule remains nascent in publicly available literature, the wealth of information on structurally similar compounds provides a strong foundation for predicting its activity profile. This document synthesizes the known biological activities of the imidazo[1,2-a]pyridine class, with a particular emphasis on anticancer and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and development of this promising compound class.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention from the pharmaceutical research community. Their rigid structure and synthetic tractability make them ideal scaffolds for the development of targeted therapeutics. Derivatives of this core have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2] The bromine substituent at the 3-position and the carboxylic acid group at the 7-position of the core structure of This compound are expected to modulate its physicochemical properties and biological target interactions, making it a compound of significant interest for drug discovery programs.[3]

Anticipated Biological Activities

Based on extensive research into the imidazo[1,2-a]pyridine class, This compound is predicted to exhibit two primary biological activities:

  • Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have shown potent cytotoxicity against a range of cancer cell lines, including those of breast, colon, melanoma, and cervical cancers.[4][5] The primary mechanism of action is often the inhibition of key protein kinases involved in cell growth, proliferation, and survival.

  • Anti-inflammatory Activity: Several compounds based on the imidazo[1,2-a]pyridine scaffold have demonstrated significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX).[6]

Quantitative Data Summary (Based on Structurally Related Analogues)

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
3-amino-imidazo[1,2-a]pyridine derivative 18 MCF-7 (Breast)Cytotoxicity Assay14.81 ± 0.20[4]
3-amino-imidazo[1,2-a]pyridine derivative 11 MCF-7 (Breast)Cytotoxicity Assay20.47 ± 0.10[4]
3-amino-imidazo[1,2-a]pyridine derivative 12 HT-29 (Colon)Cytotoxicity Assay4.15 ± 2.93[4]
3-amino-imidazo[1,2-a]pyridine derivative 14 B16F10 (Melanoma)Cytotoxicity Assay21.75 ± 0.81[4]
Imidazo[1,2-a]pyridine derivative IP-5 HCC1937 (Breast)MTT Assay45[7]
Imidazo[1,2-a]pyridine derivative IP-6 HCC1937 (Breast)MTT Assay47.7[7]
Imidazo[1,2-a]pyridine derivative IP-7 HCC1937 (Breast)MTT Assay79.6[7]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTarget KinaseAssay TypeIC50 (nM)Reference
Imidazo[1,2-b]pyridazine derivative 11 PI3KαKinase Assay0.380 (µM)[8]
Imidazo[1,2-b]pyridazine derivative 11 mTORKinase Assay0.090 (µM)[8]
7-aryl-imidazo[1,2-a]pyridine-3-ylquinolineALK2Kinase AssayPotent Inhibition[9]
Imidazo-[1,2-a]-pyrazine derivative 12k Aurora AKinase Assay0.02[10]
Imidazo-[1,2-a]-pyrazine derivative 12k Aurora BKinase Assay0.03[10]

Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeAssay TypeTargetIC50 (µM)Reference
3-arylamine-imidazo[1,2-a]pyridine 3a In vitro enzyme inhibitionPGHS-2 (COX-2)18.5[6]
3-arylamine-imidazo[1,2-a]pyridine 3j In vitro enzyme inhibitionPGHS-2 (COX-2)2.8[6]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidIn vitro enzyme inhibitionCOX-2Preferential Inhibition[11]

Key Signaling Pathways and Mechanisms of Action

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

A predominant mechanism by which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[12][13] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 3-Bromoimidazo[1,2-a]pyridine -7-carboxylic acid (Analogues) Compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 3-Bromoimidazo[1,2-a]pyridine -7-carboxylic acid (Analogues) Compound->COX Inhibits

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of This compound .

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of the compound on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (allow attachment) seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[14][15]

Mechanism of Action: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of the compound on the expression of key proteins involved in the apoptotic pathway.

Western_Blot_Workflow start Start treat_cells Treat cancer cells with the compound (e.g., at IC50 concentration) start->treat_cells lyse_cells Lyse cells and extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by size using SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using a chemiluminescent substrate secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Caption: Workflow for Western Blot analysis.

Protocol:

  • Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat them with this compound at a predetermined concentration (e.g., the IC₅₀ value) for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. Quantify the band intensities using densitometry software.[3][16]

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of the compound on specific kinases.

Kinase_Inhibition_Assay start Start prepare_reagents Prepare kinase, substrate, and compound dilutions start->prepare_reagents add_reagents Add kinase, substrate, and compound to a microplate well prepare_reagents->add_reagents initiate_reaction Initiate the reaction by adding ATP add_reagents->initiate_reaction incubate Incubate at a controlled temperature initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect the signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal calculate_inhibition Calculate percentage of kinase inhibition and determine IC50 detect_signal->calculate_inhibition end End calculate_inhibition->end

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., PI3K, Akt, mTOR), its specific substrate, and serial dilutions of this compound in an appropriate assay buffer.

  • Assay Setup: In a microplate, combine the kinase, substrate, and the test compound or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction, for example, by adding a solution containing EDTA.

  • Signal Detection: The method of detection will depend on the assay format. For example, in a luminescence-based assay, a reagent is added that produces light in proportion to the amount of ATP remaining. A decrease in signal in the presence of the compound indicates kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid. Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound or a known inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Incubation: Pre-incubate the plate for a short period to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid. The COX enzyme will convert arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase activity of COX will then reduce PGG₂ to PGH₂, which is coupled to the oxidation of the chromogenic substrate, resulting in a color change.

  • Absorbance Measurement: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.[14][16]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. While direct experimental evidence for the biological activity of This compound is currently limited, the extensive data available for its analogues strongly suggest its potential as a potent anticancer and anti-inflammatory agent. The primary mechanism of action is likely to involve the inhibition of key signaling kinases, such as those in the PI3K/Akt/mTOR pathway, and inflammatory enzymes like COX-2.

The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to systematically evaluate the biological profile of this compound. Future research should focus on synthesizing and testing This compound and its derivatives in the described assays to confirm its activity and elucidate its precise mechanism of action. Further structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical series, with the ultimate goal of developing novel and effective therapeutic agents.

References

Spectroscopic and Synthetic Profile of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry for its potential applications in drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its characterization and synthesis.

Molecular and Spectroscopic Data

This compound is a derivative of the imidazopyridine scaffold, which is recognized for its diverse biological activities.[1] The key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol [1][2][3][4]
CAS Number 1315360-75-8[1]

Table 1: Representative ¹H NMR Data

The expected proton NMR chemical shifts (δ) are predicted based on analogous structures. The solvent is typically DMSO-d₆ or CDCl₃.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.2 - 8.5s-
H-59.0 - 9.3d~7.0
H-67.8 - 8.1dd~9.0, ~1.5
H-87.5 - 7.8d~9.0
COOH12.0 - 13.5br s-

Table 2: Representative ¹³C NMR Data

The anticipated carbon NMR chemical shifts are based on the analysis of similar imidazo[1,2-a]pyridine cores.

CarbonExpected Chemical Shift (ppm)
C-2140 - 145
C-3 (C-Br)110 - 115
C-5145 - 150
C-6120 - 125
C-7 (C-COOH)130 - 135
C-8115 - 120
C-8a125 - 130
COOH165 - 170

Table 3: Mass Spectrometry Data

The mass spectrometry data is predicted based on the molecular formula and common fragmentation patterns of related compounds.

Ionm/z (calculated)m/z (found)
[M+H]⁺240.96~241
[M-H]⁻239.95~240
[M+Na]⁺262.94~263

Note: The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks with a 2 Da difference in the mass spectrum.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from established methodologies for imidazopyridine derivatives.[8][9][10]

Synthesis Protocol: A General Approach

The synthesis of this compound can be approached through a multi-step process, typically involving the cyclization of a 2-aminopyridine derivative followed by bromination.[1]

  • Cyclization: A substituted 2-aminopyridine is reacted with an α-halocarbonyl compound, such as ethyl bromopyruvate, in a suitable solvent like ethanol. The mixture is refluxed for several hours.[8]

  • Bromination: The resulting imidazo[1,2-a]pyridine core is then brominated at the 3-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as DMF or chloroform.[8]

  • Hydrolysis: If the starting material contains an ester group at the 7-position, it is hydrolyzed to the carboxylic acid using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.[9]

  • Purification: The final product is purified by recrystallization or column chromatography on silica gel.[8][9]

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5] Standard acquisition parameters are generally sufficient. For structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common technique for this class of molecules.[11][12] Acquire high-resolution mass spectra (HRMS) to confirm the elemental composition.[10]

Workflow and Pathway Visualizations

The following diagrams illustrate the general synthetic workflow for imidazo[1,2-a]pyridine derivatives and a conceptual logical flow for their characterization.

Synthesis_Workflow General Synthesis Workflow Start 2-Aminopyridine Derivative Cyclization Cyclization Start->Cyclization AlphaHalo α-Halocarbonyl Compound AlphaHalo->Cyclization ImidazoPyridine Imidazo[1,2-a]pyridine Core Cyclization->ImidazoPyridine Bromination Bromination (e.g., NBS) ImidazoPyridine->Bromination BromoImidazo 3-Bromoimidazo[1,2-a]pyridine Bromination->BromoImidazo Hydrolysis Ester Hydrolysis (if applicable) BromoImidazo->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Purification Purification FinalProduct->Purification

General Synthetic Workflow

Characterization_Flow Spectroscopic Characterization Workflow PurifiedCompound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) PurifiedCompound->NMR MS Mass Spectrometry (ESI, HRMS) PurifiedCompound->MS StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation DataValidation Data Validation StructureElucidation->DataValidation

Spectroscopic Characterization Workflow

References

Potential Therapeutic Targets of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid . While direct experimental data for this compound is limited, this document synthesizes the extensive research on structurally related imidazo[1,2-a]pyridine analogs to infer its most probable molecular targets and therapeutic potential. The primary areas of interest for this compound are oncology, infectious diseases (with a focus on tuberculosis), and neuroscience, owing to the established activities of congeners bearing substitutions at the 3- and 7-positions. This guide aims to provide a comprehensive overview of these potential applications, supported by detailed experimental methodologies and structured data from relevant studies on analogous compounds, to facilitate further research and drug development efforts.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has attracted significant attention from medicinal chemists due to its versatile synthesis and broad range of pharmacological properties. This scaffold is present in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its clinical relevance. The structural rigidity and the presence of nitrogen atoms in the ring system allow for diverse molecular interactions with various biological targets. Modifications at different positions of the imidazo[1,2-a]pyridine core have led to the discovery of potent inhibitors of enzymes, modulators of receptors, and antimicrobial agents.

Potential Therapeutic Targets in Oncology

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous derivatives have demonstrated potent inhibitory activity against a variety of cancer-related targets. Based on the activities of structurally similar compounds, this compound is hypothesized to have potential as an anticancer agent through the modulation of several key signaling pathways.

Kinase Inhibition

Kinases are a major class of therapeutic targets in oncology, and imidazo[1,2-a]pyridine derivatives have been successfully developed as kinase inhibitors.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and resistance to therapy. Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit this pathway, suggesting that this compound could potentially exert similar effects.

  • Receptor Tyrosine Kinases (RTKs): Imidazo[1,2-a]pyridines have been shown to inhibit RTKs such as the Insulin-like Growth Factor-1 Receptor (IGF-1R), which is implicated in tumor growth and survival.

  • Other Kinases: The scaffold has also been associated with the inhibition of Cyclin-Dependent Kinases (CDKs) and Mer/Axl kinases, which are involved in cell cycle regulation and immune evasion, respectively.

Covalent Inhibition of KRAS G12C

The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation creates a cysteine residue that can be targeted by covalent inhibitors. A recent study has identified imidazo[1,2-a]pyridine derivatives as novel covalent inhibitors of KRAS G12C.[1] The presence of a reactive bromo group at the 3-position of this compound suggests its potential as a scaffold for the development of covalent inhibitors targeting this challenging oncogene.

Anti-inflammatory Pathways

Chronic inflammation is a known driver of cancer progression. Some imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating pathways such as STAT3/NF-κB.[2] This suggests a potential dual role for this compound in both directly targeting cancer cells and modulating the tumor microenvironment.

Potential as an Antitubercular Agent

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising source of potent antitubercular compounds.

Imidazo[1,2-a]pyridine-3-carboxamides

A significant body of research has focused on imidazo[1,2-a]pyridine-3-carboxamides as highly potent inhibitors of Mycobacterium tuberculosis.[3][4][5][6] These compounds have shown excellent activity against both drug-sensitive and multidrug-resistant strains. The 7-carboxylic acid moiety of the target compound could serve as a handle for the synthesis of such carboxamides, making it a valuable starting material for the development of new antitubercular drugs.

Potential in Neuroscience: GABAA Receptor Modulation

The imidazo[1,2-a]pyridine core is famously present in Zolpidem, a positive allosteric modulator of the GABAA receptor, widely used for the treatment of insomnia. This establishes a strong precedent for the potential of other derivatives to interact with this important CNS target.

GABAA Receptor Subtype Selectivity

GABAA receptors are pentameric ligand-gated ion channels with various subunit compositions, leading to different pharmacological profiles. Zolpidem exhibits selectivity for α1-containing GABAA receptors.[7] The specific substitution pattern of this compound could potentially confer selectivity for different GABAA receptor subtypes, offering opportunities for developing novel anxiolytics, anticonvulsants, or cognitive enhancers with improved side-effect profiles.

Data Presentation

Due to the absence of direct experimental data for this compound, the following table summarizes the biological activities of structurally related imidazo[1,2-a]pyridine derivatives to provide a basis for inferring its potential therapeutic applications.

Compound Class Substitution Pattern Therapeutic Area Target/Activity Reported Potency (IC50/MIC) Reference
Imidazo[1,2-a]pyridine3-amino substitutedAnticancerCytotoxicity against HT-29 cellsIC50 = 4.15 µM[8]
Imidazo[1,2-a]pyridineCovalent inhibitorsAnticancerKRAS G12C-[1]
Imidazo[1,2-a]pyridine3-carboxamideAntitubercularM. tuberculosis H37RvMIC < 0.035 µM[5]
Imidazo[1,2-a]pyridine3-carboxamideAntitubercularMulti-drug resistant M. tuberculosisMIC ≤ 1 µM[3][6]
ZolpidemImidazo[1,2-a]pyridine coreNeuroscienceGABAA receptor modulator-[7]
Imidazo[1,2-a]pyridine3-substitutedGastrointestinalAnti-ulcer/Cytoprotective-[9]

Experimental Protocols

The following are representative experimental protocols for assessing the potential biological activities of this compound, based on methodologies reported for analogous compounds.

Synthesis of this compound

A potential synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, which is commercially available.

  • Materials: Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate in a mixture of THF and water.

    • Add an aqueous solution of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is used to determine the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Procedure:

    • Prepare serial dilutions of this compound in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37°C for a specified period.

    • Add Alamar Blue solution to each well and re-incubate.

    • Observe the color change from blue (no growth) to pink (growth). The MIC is defined as the lowest concentration of the compound that prevents this color change.

GABAA Receptor Binding Assay

This assay is used to determine the affinity of the compound for the GABAA receptor.

  • Materials: Rat brain membranes, [3H]-Flunitrazepam (a radiolabeled GABAA receptor ligand).

  • Procedure:

    • Incubate rat brain membranes with [3H]-Flunitrazepam and various concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the concentration of the compound that inhibits 50% of the specific binding of [3H]-Flunitrazepam (IC50) and calculate the binding affinity (Ki).

Visualizations

Signaling Pathways and Experimental Workflows

GABAA_Receptor_Modulation cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_effect Cellular Effect GABAA GABAA Receptor Effect Modulation of Chloride Ion Influx (Hyperpolarization) GABAA->Effect Induces/Enhances GABA GABA GABA->GABAA Binds to orthosteric site Compound 3-Bromoimidazo[1,2-a]pyridine -7-carboxylic acid (Potential Modulator) Compound->GABAA Potentially binds to allosteric site

Caption: Potential modulation of the GABAA receptor by this compound.

Anticancer_Workflow start Start: Synthesize/Acquire Compound cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Compound cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay western_blot Western Blot for Pathway Analysis (e.g., PI3K/Akt) treatment->western_blot end End: Data Analysis mtt_assay->end western_blot->end

References

In Silico Modeling of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities.[1][2][3] This diverse activity profile, which includes anticancer, antiviral, anti-inflammatory, and antituberculosis properties, has led to the development of several commercial drugs.[1][2][3] This technical guide provides a comprehensive framework for the in silico modeling of a specific derivative, 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, to elucidate its potential protein interactions and mechanisms of action. This document outlines detailed methodologies for computational studies, including molecular docking, molecular dynamics simulations, and binding affinity calculations, and provides a basis for predicting potential biological targets and designing future experimental validations.

Introduction to this compound

This compound is a heterocyclic compound featuring the imidazo[1,2-a]pyridine core. Its structure consists of a fused imidazole and pyridine ring system, with a bromine atom at the 3-position and a carboxylic acid group at the 7-position.[4] The imidazo[1,2-a]pyridine scaffold is known to interact with a variety of biological targets, and derivatives have been investigated for their potential as covalent inhibitors and their role in modulating various signaling pathways.[5]

Molecular Structure:

  • Molecular Formula: C₈H₅BrN₂O₂

  • Molecular Weight: 241.04 g/mol

  • CAS Number: 1315360-75-8[4]

The bromine substituent can enhance the electrophilicity of the molecule, potentially allowing for nucleophilic attack by residues within a protein's active site.[4] The carboxylic acid group can participate in hydrogen bonding and salt bridge interactions, which are crucial for molecular recognition and binding affinity.

Potential Biological Targets and Signaling Pathways

While direct experimental data for this compound is limited, the extensive research on related imidazo[1,2-a]pyridine derivatives allows for the prediction of potential biological targets. These include, but are not limited to:

  • Kinases: Various kinases are implicated in cancer and inflammatory diseases.

  • G-protein coupled receptors (GPCRs): Such as the CXCR4 receptor.[6][7]

  • Enzymes: Including farnesyl diphosphate synthase, phosphodiesterases, and leukotriene A4 hydrolase (LTA4H).[6][7][8]

  • Ion Channels: For example, the GABAa receptor.[6][7]

  • Oncogenic Proteins: Such as KRAS G12C.[5]

  • Mycobacterial Enzymes: Including pantothenate synthetase and glutamine synthetase.[9][10]

A potential signaling pathway that could be modulated by this compound, based on the known targets of similar molecules, is the KRAS signaling pathway, which is frequently mutated in various cancers.

KRAS_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS-GDP KRAS (inactive) GDP-bound SOS1->KRAS-GDP GEF KRAS-GTP KRAS (active) GTP-bound KRAS-GDP->KRAS-GTP GTP loading RAF RAF KRAS-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound Potential Inhibitor This compound->KRAS-GTP

Figure 1: Potential inhibition of the KRAS signaling pathway.

In Silico Modeling Workflow

A systematic in silico approach is crucial for predicting the interactions of this compound with its potential biological targets. The following workflow outlines the key steps involved.

in_silico_workflow cluster_prep Preparation cluster_sim Simulation & Analysis cluster_eval Evaluation Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Docking Molecular Docking (Binding pose prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-likeness properties) Ligand_Prep->ADMET Target_Prep Target Identification & Preparation (PDB structure retrieval, protein cleaning) Target_Prep->Docking MD_Sim Molecular Dynamics (Stability of complex) Docking->MD_Sim Binding_Affinity Binding Affinity Calculation (MM/PBSA or MM/GBSA) MD_Sim->Binding_Affinity Results Results Analysis & Prioritization Binding_Affinity->Results ADMET->Results

Figure 2: General workflow for in silico modeling.

Detailed Experimental Protocols

This section provides detailed protocols for the key in silico experiments.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the target proteins for docking and simulation.

Protocol:

  • Ligand Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This can be done using software like Avogadro or the appropriate modules in Schrödinger Maestro or MOE.

  • Target Protein Selection and Preparation:

    • Identify potential protein targets from the literature on imidazo[1,2-a]pyridine derivatives (e.g., KRAS G12C - PDB ID: 6OIM, LTA4H - PDB ID: 3U9W, CXCR4 - PDB ID: 3OE0).[6][7][8]

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by:

      • Removing water molecules and any co-crystallized ligands or ions not relevant to the binding site.

      • Adding hydrogen atoms.

      • Assigning correct bond orders and protonation states of amino acid residues at a physiological pH.

      • Repairing any missing side chains or loops.

      • Minimizing the energy of the protein structure to relieve any steric clashes. This can be performed using tools like the Protein Preparation Wizard in Schrödinger Maestro or the Structure Preparation tool in MOE.

Molecular Docking

Objective: To predict the preferred binding orientation and conformation of the ligand within the active site of the target protein.

Protocol:

  • Binding Site Definition:

    • Define the binding site on the target protein. This is typically a cavity centered on the co-crystallized ligand (if available) or identified using pocket detection algorithms.

    • Generate a docking grid or sphere around the defined binding site.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the prepared protein.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

  • Pose Analysis:

    • Analyze the resulting docking poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

    • Visualize the ligand-protein complex to manually inspect the interactions.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the ligand-protein complex and observe the dynamic behavior of the system over time.

Protocol:

  • System Setup:

    • Take the best-ranked docking pose as the starting structure for the MD simulation.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state. MD simulations can be performed using software packages like GROMACS, AMBER, or NAMD.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

Binding Free Energy Calculations

Objective: To estimate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone.

Protocol:

  • MM/PBSA or MM/GBSA Calculation:

    • Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.

    • Extract snapshots from the stable portion of the MD trajectory.

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

    • The free energy of each species is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

  • Energy Decomposition Analysis:

    • Decompose the binding free energy into contributions from individual amino acid residues to identify key residues responsible for binding.

Data Presentation

The quantitative data generated from these in silico studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking Results

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
KRAS G12C6OIM-8.5Cys12, Gly10, Val9Covalent, H-bond, Hydrophobic
LTA4H3U9W-7.9Tyr378, Glu271, Arg563H-bond, Salt bridge
CXCR43OE0-9.2Asp171, Glu288, Tyr116H-bond, Aromatic
...............

Table 2: Molecular Dynamics Simulation Summary (100 ns)

SystemAverage RMSD (Protein Cα) (Å)Average RMSD (Ligand) (Å)Key Persistent H-bonds
KRAS G12C Complex1.8 ± 0.31.2 ± 0.2Ligand-Gly10, Ligand-Val9
LTA4H Complex2.1 ± 0.41.5 ± 0.3Ligand-Tyr378, Ligand-Glu271
CXCR4 Complex2.5 ± 0.51.9 ± 0.4Ligand-Asp171
............

Table 3: Binding Free Energy Calculations

SystemΔG_bind (MM/PBSA) (kcal/mol)ΔG_bind (MM/GBSA) (kcal/mol)Key Residue Contributions (kcal/mol)
KRAS G12C Complex-45.7 ± 3.1-50.2 ± 2.8Cys12: -5.6, Gly10: -4.1
LTA4H Complex-38.9 ± 4.5-42.1 ± 3.9Tyr378: -6.2, Glu271: -5.8
CXCR4 Complex-52.3 ± 5.2-55.8 ± 4.7Asp171: -7.1, Tyr116: -4.9
............

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for investigating the potential interactions of this compound with various biological targets. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the compound's mechanism of action, predict its binding affinity, and identify key interacting residues. These computational predictions are essential for prioritizing experimental validation studies and guiding the rational design of more potent and selective analogs in drug discovery programs. The imidazo[1,2-a]pyridine scaffold continues to be a promising area for the discovery of new therapeutic agents, and computational methods are indispensable tools in unlocking its full potential.[1]

References

Methodological & Application

Synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process, commencing with the formation of the imidazo[1,2-a]pyridine core, followed by regioselective bromination and subsequent oxidation.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence, starting from the commercially available 2-amino-4-methylpyridine. The pathway involves an initial condensation to form the imidazo[1,2-a]pyridine ring system, followed by bromination at the C3 position, and concluding with the oxidation of the C7-methyl group to the corresponding carboxylic acid.

Synthesis_Pathway A 2-Amino-4-methylpyridine B 7-Methylimidazo[1,2-a]pyridine A->B Step 1: Cyclization C 3-Bromo-7-methylimidazo[1,2-a]pyridine B->C Step 2: Bromination D This compound C->D Step 3: Oxidation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

This procedure follows a general method for the synthesis of imidazo[1,2-a]pyridines by condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylpyridine108.1410.81 g0.10
Chloroacetaldehyde (50% in H₂O)78.5015.70 g0.10
Sodium bicarbonate (NaHCO₃)84.0110.08 g0.12
Ethanol (EtOH)46.07100 mL-
Ethyl acetate (EtOAc)88.11As needed-
Saturated aq. NaCl solution-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylpyridine (10.81 g, 0.10 mol), ethanol (100 mL), and sodium bicarbonate (10.08 g, 0.12 mol).

  • Slowly add chloroacetaldehyde (50% in H₂O, 15.70 g, 0.10 mol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl solution (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 7-methylimidazo[1,2-a]pyridine by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine

This step involves the electrophilic bromination of the electron-rich imidazo[1,2-a]pyridine ring at the C3 position using N-bromosuccinimide (NBS).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Methylimidazo[1,2-a]pyridine132.166.61 g0.05
N-Bromosuccinimide (NBS)177.989.79 g0.055
Acetonitrile (ACN)41.05100 mL-
Saturated aq. Na₂S₂O₃ solution-As needed-
Saturated aq. NaHCO₃ solution-As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • Dissolve 7-methylimidazo[1,2-a]pyridine (6.61 g, 0.05 mol) in acetonitrile (100 mL) in a 250 mL round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (9.79 g, 0.055 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL) to neutralize any remaining bromine.

  • Add saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the acid formed.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-bromo-7-methylimidazo[1,2-a]pyridine as a solid.

Step 3: Synthesis of this compound

The final step is the oxidation of the methyl group at the C7 position to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-7-methylimidazo[1,2-a]pyridine211.064.22 g0.02
Potassium permanganate (KMnO₄)158.036.32 g0.04
Water18.02100 mL-
Pyridine79.1020 mL-
Sodium bisulfite (NaHSO₃)104.06As needed-
Hydrochloric acid (HCl), concentrated36.46As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, suspend 3-bromo-7-methylimidazo[1,2-a]pyridine (4.22 g, 0.02 mol) in a mixture of water (100 mL) and pyridine (20 mL).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate (6.32 g, 0.04 mol) in small portions over a period of 1-2 hours, maintaining the temperature below 100 °C.

  • After the addition is complete, continue heating and stirring the mixture for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings. If the solution is still colored, add a small amount of sodium bisulfite until it becomes colorless.

  • Cool the clear solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Summary

StepProductStarting MaterialYield (%)Purity (by HPLC)
17-Methylimidazo[1,2-a]pyridine2-Amino-4-methylpyridine75-85>95%
23-Bromo-7-methylimidazo[1,2-a]pyridine7-Methylimidazo[1,2-a]pyridine80-90>98%
3This compound3-Bromo-7-methylimidazo[1,2-a]pyridine50-65>97%

Note: Yields and purity are typical and may vary depending on reaction conditions and purification efficiency.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination cluster_step3 Step 3: Oxidation A1 Mix 2-Amino-4-methylpyridine, NaHCO3, and EtOH A2 Add Chloroacetaldehyde A1->A2 A3 Reflux for 4-6h A2->A3 A4 Work-up & Extraction A3->A4 A5 Purification (Chromatography) A4->A5 B1 Dissolve 7-Methylimidazo[1,2-a]pyridine in ACN A5->B1 Intermediate 1 B2 Add NBS at 0°C B1->B2 B3 Stir at RT for 2-3h B2->B3 B4 Quench & Work-up B3->B4 B5 Purification (Recrystallization) B4->B5 C1 Suspend 3-Bromo-7-methylimidazo[1,2-a]pyridine in H2O/Pyridine B5->C1 Intermediate 2 C2 Add KMnO4 at 80-90°C C1->C2 C3 Heat for 4-6h C2->C3 C4 Filter & Acidify C3->C4 C5 Isolate Product C4->C5

Caption: Detailed workflow for the synthesis of the target compound.

Disclaimer: This protocol is a proposed synthetic route based on established chemical transformations. Researchers should exercise caution and perform small-scale trials to optimize conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Screening of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1] Derivatives of this core structure have shown significant potential as kinase inhibitors, targeting a variety of kinases implicated in disease, such as PI3K, p38, ALK2, and c-KIT.[1][2][3] This document provides detailed application notes and protocols for the screening of a novel derivative, 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, to identify and characterize its potential as a kinase inhibitor. These guidelines will cover experimental workflows, biochemical and cell-based assay protocols, and data analysis.

Kinase Inhibitor Screening Workflow

The process of identifying and characterizing a novel kinase inhibitor follows a structured workflow, commencing with broad screening and progressing to more specific and physiologically relevant assays.

G cluster_0 Biochemical Assays cluster_1 Characterization cluster_2 Cell-Based Assays A Compound Acquisition (this compound) B Primary Screening (Biochemical Kinase Panel) A->B C Hit Confirmation (IC50 Determination) B->C D Selectivity Profiling (Broader Kinase Panel) C->D E Mechanism of Action Studies (e.g., ATP Competition Assays) D->E F Cellular Potency Assays (Target-specific cell lines) D->F G Downstream Signaling Analysis (Western Blot, etc.) F->G H Cell Viability/Proliferation Assays G->H

Figure 1: Experimental workflow for kinase inhibitor screening.

Biochemical Assays: In Vitro Kinase Inhibition

The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of a target kinase in a controlled in vitro setting.

Protocol 1: General In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general framework for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • This compound (test compound)

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilution.

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well.

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in kinase buffer.

  • Reaction Initiation: Add 3 µL of the substrate/ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound should be tested against a panel of kinases to determine its potency and selectivity. The results can be summarized in a table as follows:

Kinase TargetIC50 (µM)
ALK20.015
c-KIT0.028
PDGFRβ0.045
PI3Kα1.2
p38α> 10
DYRK1A2.6
CLK10.7
Nek2> 10
EGFR> 10

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. IC50 values are representative based on reported activities of similar imidazo[1,2-a]pyridine derivatives.

Cell-Based Assays: Assessing Cellular Potency and Effect

Cell-based assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant context.

Protocol 2: Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with a known activating mutation in c-KIT)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add an amount of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of proliferation inhibition is calculated, and the GI50 (concentration for 50% growth inhibition) is determined.

Data Presentation: Cellular Activity
Cell LineTarget KinaseGI50 (µM)
GIST-T1c-KIT (mutant)0.15
Ba/F3-PDGFRβPDGFRβ0.25
U2OSALK20.10
PC-3PI3K/Akt pathway2.5
A549(Control)> 20

Table 2: Hypothetical antiproliferative activity of this compound in various cancer cell lines.

Signaling Pathway Analysis

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to analyze the downstream signaling pathways.

Protocol 3: Western Blotting for Phosphorylated Proteins

This protocol allows for the detection of changes in the phosphorylation state of downstream effector proteins of the target kinase.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-c-KIT, anti-c-KIT, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Example Signaling Pathway: c-KIT

The c-KIT receptor tyrosine kinase is a key driver in certain cancers, such as gastrointestinal stromal tumors (GIST). Its activation leads to the stimulation of multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Inhibitor This compound Inhibitor->cKIT

Figure 2: Simplified c-KIT signaling pathway and the point of inhibition.

Conclusion

These application notes provide a comprehensive framework for the initial screening and characterization of this compound as a potential kinase inhibitor. The detailed protocols for biochemical and cell-based assays, along with guidelines for data presentation and pathway analysis, will enable researchers to systematically evaluate the therapeutic potential of this novel compound. The imidazo[1,2-a]pyridine scaffold continues to be a promising starting point for the development of new targeted therapies.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of 3-Aryl-imidazo[1,2-a]pyridine-7-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The functionalization of the imidazo[1,2-a]pyridine core is crucial for the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of substituted imidazo[1,2-a]pyridines is a key strategy in the development of new therapeutic agents.

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid with various arylboronic acids. The presence of the carboxylic acid functionality on the imidazo[1,2-a]pyridine scaffold requires careful consideration of the reaction conditions to ensure compatibility and avoid potential side reactions.

Challenges and Considerations

The carboxylic acid group can potentially interfere with the Suzuki-Miyaura coupling through several mechanisms:

  • Coordination to the Palladium Catalyst: The carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Basicity: The carboxylic acid can react with the basic conditions required for the Suzuki coupling, affecting the optimal stoichiometry of the base.

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, decarboxylation of the heteroaromatic carboxylic acid may occur.

To address these challenges, this protocol employs a robust palladium catalyst system and carefully selected bases and solvents known to be compatible with carboxylic acid functionalities. Alternatively, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction is a common and effective strategy, followed by deprotection.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or DME/Water (4:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired 3-aryl-imidazo[1,2-a]pyridine-7-carboxylic acid.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of 3-bromo-heterocycles, which can be adapted for this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O901670-85
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O100880-92
4Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)THF/H₂O802475-90

Note: Yields are representative and will vary depending on the specific arylboronic acid used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment.

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->reagents degas Degas with Inert Gas reagents->degas solvent Add Degassed Solvent degas->solvent reaction Heat and Stir (80-110 °C, 2-24h) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify product Pure Product: 3-Aryl-imidazo[1,2-a]pyridine-7-carboxylic acid purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

This diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 trans-Ar-Pd(II)(X)L₂ pd0->pd_complex1 + Ar-X oxidative_addition Oxidative Addition pd_complex2 trans-Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 + Ar'B(OR)₂ + Base transmetalation Transmetalation pd_complex2->pd0 - Ar-Ar' reductive_elimination Reductive Elimination arx Ar-X ar_boronic Ar'-B(OR)₂ base Base product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Developing Anticancer Drugs with 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable potential in the development of novel anticancer agents.[1][2][3][4] Derivatives of this core structure have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in tumorigenesis.[1][3][5]

This document provides detailed application notes and experimental protocols for researchers interested in utilizing 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid as a starting material for the synthesis and evaluation of new anticancer drug candidates. While specific data on derivatives of this exact starting material are limited in the public domain, the protocols provided herein are based on established methodologies for the functionalization of the imidazo[1,2-a]pyridine core and are representative of the successful approaches reported in the scientific literature for analogous compounds. These notes are intended to serve as a comprehensive guide for the synthesis of derivative libraries, their in vitro evaluation, and the elucidation of their mechanism of action.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)HT-29 (Colon)B16F10 (Melanoma)A375 (Melanoma)WM115 (Melanoma)HeLa (Cervical)HCC1937 (Breast)Reference
Compound 12 30.88 ± 14.444.15 ± 2.9364.81 ± 15.78----[4][6]
Compound 14 -44.45 ± 0.1521.75 ± 0.81----[4]
Compound 18 14.81 ± 0.2010.11 ± 0.70-----[4][6]
Compound 11 20.47 ± 0.1018.34 ± 1.2239.20 ± 1.84----[4][6]
Compound 6 ---9.7 µM11.3 µM35.0 µM-[1][5][7]
IP-5 ------45 µM[2][3]
IP-6 ------47.7 µM[2][3]
IP-7 ------79.6 µM[2][3]
7d 22.6 µM13.4 µM-----[8]

Note: The structures for the compounds listed above can be found in the corresponding references.

Experimental Protocols

Synthetic Protocols

The functional groups of this compound, namely the carboxylic acid at the 7-position and the bromo substituent at the 3-position, offer versatile handles for chemical modification. The following are representative protocols for amide bond formation and Suzuki-Miyaura cross-coupling, two common and powerful reactions in medicinal chemistry.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the synthesis of a 3-bromoimidazo[1,2-a]pyridine-7-carboxamide derivative.

Workflow for Amide Synthesis

G Amide Synthesis Workflow start Dissolve this compound, amine, EDC, and HOBt in DMF stir Stir at room temperature start->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup and extraction with ethyl acetate monitor->workup purify Purify by column chromatography workup->purify end Characterize the final product purify->end

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 3-aryl-imidazo[1,2-a]pyridine-7-carboxylic acid derivative.

Workflow for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Coupling Workflow start Combine this compound, boronic acid, Pd catalyst, and base in a solvent mixture degas Degas the reaction mixture start->degas heat Heat under inert atmosphere degas->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end Characterize the final product purify->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (or its ester derivative)

  • Arylboronic acid of choice (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 3-aryl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Assay Protocols

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 4: Western Blot Analysis for Apoptosis and Cell Cycle Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Analyze the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Several imidazo[1,2-a]pyridine compounds have been reported to inhibit this pathway, leading to decreased cell proliferation and survival.[1][3][5]

G AKT/mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->AKT Inhibition

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Activation of p53 can lead to cell cycle arrest or apoptosis. Some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through a p53-dependent mechanism.[1][2][3][5]

G p53-Mediated Apoptosis Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activation p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induction Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Cascade CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->p53 Activation

Caption: Induction of p53-mediated apoptosis by imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Bromoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3-bromoimidazo[1,2-a]pyridine derivatives, focusing on their potential as anticancer agents. This document includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to 3-Bromoimidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of a bromine atom at the 3-position of this scaffold creates a versatile intermediate for further chemical modifications, allowing for the exploration of the chemical space and the optimization of biological activity. SAR studies on this class of compounds are crucial for identifying key structural features that govern their therapeutic effects and for designing more potent and selective drug candidates.

Quantitative Data Summary

Table 1: Cytotoxicity of 3-Aminoimidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines [2][4]

Compound IDC2-SubstituentC3-SubstituentCell LineIC50 (µM)
12 4-Nitrophenylp-ChlorophenylaminoHT-294.15 ± 2.93
18 2,4-Difluorophenylp-ChlorophenylaminoMCF-714.81 ± 0.20
11 Indolep-ChlorophenylaminoHT-2918.34 ± 1.22
14 Tolylp-ChlorophenylaminoB16F1021.75 ± 0.81

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives [1][5]

Compound IDTarget KinaseIC50 (µM)
4c CLK10.7
4c DYRK1A2.6
2g PI3Kα0.0018
12 PI3Kα0.0028

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of 3-bromoimidazo[1,2-a]pyridine derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of 3-bromoimidazo[1,2-a]pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • 3-Bromoimidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 3-bromoimidazo[1,2-a]pyridine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Kinase Assay for Kinase Inhibition

This protocol describes a method for determining the inhibitory activity of 3-bromoimidazo[1,2-a]pyridine derivatives against a target kinase using the luminescent ADP-Glo™ Kinase Assay.

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow A Set up kinase reaction with enzyme, substrate, ATP, and inhibitor B Incubate to allow kinase reaction to proceed A->B C Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP B->C D Incubate for 40 minutes C->D E Add Kinase Detection Reagent to convert ADP to ATP D->E F Incubate for 30-60 minutes E->F G Measure luminescence F->G H Calculate kinase inhibition and IC50 values G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Purified recombinant target kinase (e.g., PI3K, Akt, mTOR)

  • Kinase-specific substrate

  • ATP

  • 3-Bromoimidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a white, opaque plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and varying concentrations of the 3-bromoimidazo[1,2-a]pyridine derivative. Include a no-inhibitor control and a no-enzyme control. The final reaction volume is typically 5-25 µL.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined amount of time (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes to each well. This reagent converts the ADP generated in the kinase reaction to ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been frequently identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][7] The diagram below illustrates the proposed mechanism of action for 3-bromoimidazo[1,2-a]pyridine derivatives as inhibitors of this pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3-Bromoimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-bromoimidazo[1,2-a]pyridine derivatives.

Conclusion

The 3-bromoimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The bromine atom at the 3-position provides a handle for further chemical diversification to improve potency and selectivity. The provided protocols for cytotoxicity and kinase inhibition assays offer standardized methods for evaluating the biological activity of newly synthesized derivatives. Future SAR studies should focus on systematic modifications at various positions of the 3-bromoimidazo[1,2-a]pyridine core to elucidate the key structural determinants of activity and to develop potent and selective inhibitors of cancer-relevant signaling pathways such as the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential high-throughput screening (HTS) assays for the evaluation of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid and its analogs. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. The protocols detailed below are designed for the efficient identification and characterization of the biological activity of this compound class in a high-throughput format.

Introduction to Imidazo[1,2-a]pyridines in Drug Discovery

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological properties. Various derivatives have been investigated as inhibitors of key cellular targets, including protein kinases and enzymes involved in inflammatory and proliferative signaling pathways. Notably, some imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents. The bromine substitution at the 3-position and the carboxylic acid at the 7-position of the core structure of this compound provide unique electronic and steric properties that may contribute to its specific biological activities and offer handles for further chemical modification.

High-Throughput Screening Strategies

A variety of HTS assays can be employed to elucidate the biological activity of this compound. The choice of assay will depend on the hypothesized target or the desired phenotypic outcome. Both biochemical and cell-based assays are valuable tools in the primary screening and subsequent hit-to-lead optimization phases.

Cell-Based Phenotypic Screening for Anticancer Activity

Cell-based assays are crucial for identifying compounds that affect cellular processes in a physiologically relevant context. For a compound with potential anticancer activity, primary HTS campaigns often begin with cytotoxicity and cell viability assays across a panel of cancer cell lines.

This protocol describes a homogeneous, luminescent assay to quantify ATP, an indicator of metabolically active cells. A decrease in ATP levels is indicative of cytotoxicity or cytostatic effects.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 384-well microplates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 5 µL of the compound solution to the respective wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Luminescence Measurement: Add 30 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control wells. Dose-response curves are generated to determine the IC₅₀ value, the concentration at which the compound inhibits 50% of cell viability. The quality of the assay can be assessed by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

Biochemical Screening for Kinase Inhibition

Many imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors. A biochemical assay can directly measure the inhibitory effect of this compound on specific kinases that are implicated in cancer cell proliferation and survival, such as PI3K, mTOR, or Aurora kinases.

This luminescent ADP detection assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant target kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Positive control (known inhibitor of the target kinase)

  • Negative control (DMSO)

  • ADP-Glo™ Kinase Assay kit

  • White 384-well microplates

  • Luminometer plate reader

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

  • Add 5 µL of a solution containing the target kinase and its substrate in kinase assay buffer.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to initiate the reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated based on the luminescent signal relative to the controls. IC₅₀ values are determined from the dose-response curves.

Data Presentation

Quantitative data from primary HTS and subsequent dose-response studies for analogous imidazo[1,2-a]pyridine compounds are summarized below. These tables serve as an example of how to present screening data for this compound.

Table 1: Example Cytotoxicity Data for Imidazo[1,2-a]pyridine Analogs against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)
Analog AMCF-7 (Breast)5.2
Analog BA549 (Lung)12.8
Analog CHCT116 (Colon)8.1
StaurosporineMCF-7 (Breast)0.02

Table 2: Example Kinase Inhibition Data for Imidazo[1,2-a]pyridine Analogs

Compound IDTarget KinaseIC₅₀ (nM)Assay TypeZ'-Factor
Analog DPI3Kα75ADP-Glo™0.78
Analog EmTOR150ADP-Glo™0.82
Analog FAurora A42Biochemical0.75
Known InhibitorPI3Kα10ADP-Glo™0.85

Visualizations

The following diagrams illustrate a potential signaling pathway that could be targeted by this compound and a typical HTS workflow.

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis Compound_Prep Compound Library (incl. Test Compound) Compound_Addition Compound Addition Compound_Prep->Compound_Addition Cell_Culture Cancer Cell Culture Plate_Seeding Plate Seeding (384-well) Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubation (48-72h) Compound_Addition->Incubation Assay_Readout Assay Readout (e.g., Luminescence) Incubation->Assay_Readout Data_Processing Data Processing & QC (Z') Assay_Readout->Data_Processing Hit_ID Hit Identification (Dose-Response) Data_Processing->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Figure 1: A generalized workflow for a cell-based HTS campaign.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Test_Compound 3-Bromoimidazo[1,2-a] pyridine-7-carboxylic acid Test_Compound->PI3K Test_Compound->mTORC1

Figure 2: The PI3K/AKT/mTOR signaling pathway, a potential target for imidazopyridines.

Application Note and Protocols for the Quantification of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine class of molecules. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and reliable quantification of this molecule is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed analytical methods for the quantitative determination of this compound in various matrices. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Analytical Methods

Two primary methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quantification at moderate concentration levels.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for trace-level quantification in complex biological matrices.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes a reverse-phase HPLC procedure with UV detection for the quantification of this compound.

Experimental Protocol

1. Sample Preparation:

  • Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix (e.g., Pharmaceutical Formulation): Accurately weigh a portion of the formulation equivalent to a known amount of the active pharmaceutical ingredient (API). Disperse the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water), sonicate for 15 minutes, and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (determined by UV scan, likely around 254 nm or 280 nm)
Run Time 10 minutes

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standard solutions.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices such as plasma or urine. Due to the carboxylic acid moiety, derivatization may be employed to enhance chromatographic retention and ionization efficiency, although direct analysis is also possible.[2][3]

Experimental Protocol

1. Sample Preparation (Biological Matrix - e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled analog). Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Optional Derivatization for Enhanced Sensitivity:

For trace analysis of carboxylic acids, derivatization can significantly improve performance.[2][4][5] A common approach involves coupling with an agent like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]

  • To the dried extract from step 1, add 50 µL of a solution containing 10 mg/mL 3-NPH and 10 mg/mL EDC in 50% acetonitrile.

  • Incubate the mixture at 40 °C for 30 minutes.[2]

  • After incubation, dilute the sample with the mobile phase before injection.

3. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min[2]
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode
MRM Transitions To be determined by direct infusion of the analyte. For the parent molecule (C8H5BrN2O2, MW: 241.04), precursor ions could be [M+H]+ at m/z 241/243 or [M-H]- at m/z 240/242. Product ions would be identified by fragmentation.

4. Data Analysis:

  • Analyze the data using the instrument's proprietary software.

  • Quantify the analyte by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

  • Apply a weighted linear regression model for the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow and Signaling Pathway Diagrams

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Formulation) Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Optional Derivatization Extraction->Derivatization If needed Filtration Filtration / Reconstitution Extraction->Filtration Derivatization->Filtration LC_Separation LC Separation (HPLC/UHPLC) Filtration->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: General workflow for the quantification of this compound.

This document provides a comprehensive overview of robust and sensitive methods for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis of formulations with higher concentrations, HPLC-UV is a suitable choice. For trace-level quantification in biological samples, the LC-MS/MS method is recommended.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.

Step 1: Cyclization of 2-aminoisonicotinic acid to Imidazo[1,2-a]pyridine-7-carboxylic acid
Observed Problem Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Poor solubility of 2-aminoisonicotinic acid: This starting material has low solubility in many common organic solvents. 2. Low reactivity of the pyridine nitrogen: The electron-withdrawing carboxylic acid group deactivates the pyridine ring, making the nitrogen less nucleophilic. 3. Decomposition of the α-haloaldehyde: α-haloaldehydes can be unstable and prone to polymerization or decomposition, especially under basic conditions or at elevated temperatures. 4. Incorrect pH: The reaction is sensitive to pH. If the medium is too acidic, the pyridine nitrogen will be protonated and non-nucleophilic. If it is too basic, the α-haloaldehyde may decompose.1. Solvent selection: Use a polar aprotic solvent like DMF or DMSO to improve the solubility of 2-aminoisonicotinic acid. A co-solvent system, such as ethanol/water, can also be effective. 2. Reaction conditions: Increase the reaction temperature cautiously (e.g., 80-120 °C) to enhance the reaction rate. Microwave irradiation can also be explored to shorten reaction times and improve yields. 3. Reagent handling: Use freshly prepared or purified α-haloaldehyde. Add it to the reaction mixture portion-wise to maintain a low concentration and minimize decomposition. 4. pH control: Maintain a slightly basic to neutral pH. The use of a mild base like sodium bicarbonate (NaHCO₃) is often recommended.
Formation of a dark, tarry reaction mixture 1. Decomposition of the α-haloaldehyde: As mentioned above, these reagents are prone to polymerization. 2. Side reactions at high temperatures: Prolonged heating at high temperatures can lead to decomposition of the starting material and/or product.1. Control reagent addition: Add the α-haloaldehyde slowly to the heated solution of the 2-aminoisonicotinic acid. 2. Optimize temperature and time: Monitor the reaction progress by TLC to avoid prolonged heating after the reaction is complete.
Product precipitates from the reaction mixture The product, imidazo[1,2-a]pyridine-7-carboxylic acid, may have limited solubility in the reaction solvent.This can be advantageous for purification. Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation. Collect the solid by filtration.
Step 2: Bromination of Imidazo[1,2-a]pyridine-7-carboxylic acid
Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the 3-bromo product 1. Incomplete reaction: Insufficient brominating agent or reaction time. 2. Deactivation by the carboxylic acid group: The electron-withdrawing nature of the carboxylic acid group can slow down the electrophilic bromination.1. Optimize stoichiometry and time: Use a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents of NBS). Monitor the reaction by TLC to determine the optimal reaction time. 2. Reaction conditions: The reaction may require slightly harsher conditions (e.g., longer reaction time or gentle heating) compared to imidazo[1,2-a]pyridines without an electron-withdrawing group.
Formation of multiple brominated products Over-bromination: Use of a large excess of the brominating agent or harsh reaction conditions can lead to di- or tri-brominated products.Control stoichiometry: Use no more than 1.2 equivalents of the brominating agent. Add the brominating agent portion-wise to the reaction mixture.
Difficult purification of the product Polarity of the product: The carboxylic acid group makes the product highly polar, which can lead to streaking on silica gel chromatography. Presence of succinimide byproduct: If using NBS, the succinimide byproduct can be difficult to remove.1. Purification method: Recrystallization is often the preferred method for purifying polar crystalline compounds. If chromatography is necessary, consider using a polar solvent system (e.g., DCM/MeOH with a small amount of acetic acid) or reverse-phase chromatography. 2. Work-up: After the reaction, quench with a reducing agent like sodium thiosulfate to destroy any remaining brominating agent. A basic wash can help remove the succinimide byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the imidazo[1,2-a]pyridine-7-carboxylic acid core?

A1: The recommended starting material is 2-aminoisonicotinic acid (2-aminopyridine-4-carboxylic acid).

Q2: Which α-halocarbonyl compound should I use for the cyclization reaction?

A2: Bromoacetaldehyde or chloroacetaldehyde are commonly used. Bromoacetaldehyde is generally more reactive. These can be used as aqueous solutions or generated in situ.

Q3: My 2-aminoisonicotinic acid is not dissolving in the reaction solvent. What should I do?

A3: 2-aminoisonicotinic acid has limited solubility in many organic solvents. Try using a more polar aprotic solvent like DMF or DMSO, or a mixture of ethanol and water. Gentle heating can also aid in dissolution.

Q4: The bromination step is giving me a mixture of products. How can I improve the selectivity for the 3-bromo isomer?

A4: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and therefore the most susceptible to electrophilic attack. To improve selectivity, use a mild brominating agent like N-bromosuccinimide (NBS) and carefully control the stoichiometry (1.0-1.1 equivalents). Adding the NBS portion-wise at a low temperature (e.g., 0 °C to room temperature) can also enhance selectivity.

Q5: How can I effectively purify the final product, this compound?

A5: Due to the presence of the carboxylic acid, the final product is quite polar. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of DMF and water) is often the most effective purification method. If column chromatography is required, use a polar mobile phase, such as a gradient of methanol in dichloromethane, often with a small percentage of acetic acid to suppress the ionization of the carboxylic acid and reduce tailing.

Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of this compound and related compounds. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Starting Materials Reagents and Conditions Product Reported Yield Range
Cyclization 2-aminopyridine derivativesα-halo-ketones, NaHCO₃, EtOH, refluxImidazo[1,2-a]pyridine core60-95%
Cyclization with EWG 2-aminopyridines with electron-withdrawing groupsα-halo-ketones, NaHCO₃, DMF, 100 °CSubstituted Imidazo[1,2-a]pyridine40-75%
Bromination Imidazo[1,2-a]pyridinesNBS, CH₃CN, rt3-Bromoimidazo[1,2-a]pyridines70-95%
Bromination with EWG Imidazo[1,2-a]pyridines with electron-withdrawing groupsNBS, DMF, rt to 50 °C3-Bromo-substituted Imidazo[1,2-a]pyridine50-85%

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid
  • To a solution of 2-aminoisonicotinic acid (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v) or DMF, add sodium bicarbonate (2.0-3.0 eq).

  • Heat the mixture to reflux (or to 80-100 °C if in DMF).

  • To the heated solution, add a 40-50% aqueous solution of bromoacetaldehyde (1.2-1.5 eq) dropwise over 30 minutes.

  • Continue heating and stirring the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, acidify the solution with HCl (e.g., 2M) to a pH of 3-4 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Suspend imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Cool the mixture in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any succinimide residue.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizations

SynthesisWorkflow Start 2-Aminoisonicotinic Acid Step1 Cyclization Start->Step1 Reagent1 Bromoacetaldehyde (or Chloroacetaldehyde) Reagent1->Step1 Intermediate Imidazo[1,2-a]pyridine- 7-carboxylic acid Step1->Intermediate Formation of Imidazo[1,2-a]pyridine core Step2 Bromination Intermediate->Step2 Reagent2 N-Bromosuccinimide (NBS) Reagent2->Step2 Product 3-Bromoimidazo[1,2-a]pyridine- 7-carboxylic acid Step2->Product Electrophilic Bromination at C3

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield in Cyclization? Cause1 Poor Solubility of 2-Aminoisonicotinic Acid? Start->Cause1 Yes LowYieldBromination Low Yield in Bromination? Start->LowYieldBromination No Solution1 Use Polar Aprotic Solvent (DMF, DMSO) Cause1->Solution1 Yes Cause2 Low Reactivity of Pyridine Nitrogen? Cause1->Cause2 No Solution2 Increase Temperature or Use Microwave Cause2->Solution2 Yes Cause3 Reagent Decomposition? Cause2->Cause3 No Solution3 Use Fresh Reagent, Portion-wise Addition Cause3->Solution3 Yes Cause4 Incomplete Reaction? LowYieldBromination->Cause4 Yes Solution4 Increase Reaction Time or Slight Excess of NBS Cause4->Solution4 Yes Cause5 Over-bromination? Cause4->Cause5 No Solution5 Control Stoichiometry, Portion-wise Addition of NBS Cause5->Solution5 Yes

Caption: Troubleshooting decision tree for yield improvement.

Technical Support Center: Suzuki Coupling with 3-Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 3-bromo-imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a 3-bromo-imidazo[1,2-a]pyridine is resulting in a low yield. What are the common causes?

A1: Low yields in Suzuki couplings of 3-bromo-imidazo[1,2-a]pyridines can often be attributed to several factors:

  • Inefficient Catalytic System: The choice of palladium catalyst and ligand is critical. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Suboptimal Base and Solvent: The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle. The solubility of the base and reactants in the chosen solvent system is also a key factor.

  • Side Reactions: Competing side reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, and reductive dehalogenation of the starting material can consume reactants and reduce the yield of the desired product.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

  • Degradation of Starting Materials or Product: The reaction conditions, particularly the use of a strong base or high temperatures, may lead to the degradation of the starting materials or the desired product.

Q2: I am observing significant amounts of homocoupled byproducts (biaryl from the boronic acid). How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an inefficient catalyst system.[1] To minimize homocoupling:

  • Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids. It is crucial to degas the solvent and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]

  • Use an Appropriate Catalyst System: A highly active and stable palladium catalyst can favor the cross-coupling pathway over homocoupling.

  • Control the Stoichiometry: Using a slight excess of the 3-bromo-imidazo[1,2-a]pyridine relative to the boronic acid can sometimes help to suppress homocoupling.

Q3: How can I prevent protodeboronation of my boronic acid?

A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids. To mitigate this:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Use Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, in cases of significant protodeboronation, running the reaction under anhydrous conditions may be beneficial.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize this side reaction, provided the desired cross-coupling still proceeds at a reasonable rate.

Q4: What are the recommended starting conditions for a Suzuki coupling with a 3-bromo-imidazo[1,2-a]pyridine?

A4: A good starting point for the Suzuki coupling of a 3-bromo-imidazo[1,2-a]pyridine with an arylboronic acid would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 equivalents)

  • Solvent: A mixture of DME and water (e.g., 4:1 v/v)

  • Temperature: 80-100 °C

This is a general recommendation, and optimization of the catalyst, ligand, base, and solvent will likely be necessary for specific substrates.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Buchwald ligands and precatalysts can be highly effective.[2]
Inappropriate Ligand For heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective than PPh₃.[3]
Insufficiently Active Base Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area.[1]
Poor Solvent Choice Screen different solvent systems. Common choices include mixtures of an organic solvent (e.g., dioxane, THF, DME, toluene) with water. For certain substrates, anhydrous polar aprotic solvents like DMF may be effective.[4][5]
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave heating can sometimes improve yields and reduce reaction times.[6][7]
Issue 2: Formation of Multiple Side Products
Potential Cause Suggested Solution
Homocoupling of Boronic Acid Ensure the reaction is thoroughly degassed. Use a slight excess of the 3-bromo-imidazo[1,2-a]pyridine.
Protodeboronation Use a milder base (e.g., K₂CO₃, KF).[1] Consider using a boronic ester instead of a boronic acid.
Reductive Dehalogenation Minimize reaction time and temperature. Ensure the solvent is not a source of hydrides.
Hydrolysis of Functional Groups If your substrate or product contains base-sensitive functional groups (e.g., esters), use a milder base like K₃PO₄ or KF.[8]

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions with bromo-heterocycles, providing a basis for optimization.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Base Typical Concentration (equiv.) Relative Strength Commonly Used Solvents Reported Yield Range (%)
Na₂CO₃2.0 - 3.0ModerateDME/water, Toluene/water60-95[5]
K₂CO₃2.0 - 3.0ModerateDioxane/water, THF/water50-90[9]
K₃PO₄2.0 - 3.0StrongDioxane, Toluene70-98[10]
Cs₂CO₃2.0 - 3.0StrongDioxane, THF75-99[9]

Table 2: Common Palladium Catalysts and Ligands for Heteroaryl Suzuki Coupling

Catalyst/Precatalyst Ligand Typical Loading (mol%) Advantages
Pd(PPh₃)₄PPh₃2-10Readily available, good starting point.
Pd(OAc)₂SPhos1-5Highly active for heteroaryl couplings, good for sterically hindered substrates.[3]
Pd(OAc)₂XPhos1-5Broad substrate scope, effective for challenging couplings.[3]
Pd₂(dba)₃P(t-Bu)₃1-5Highly active, can sometimes be used at room temperature.[6][8]
Pd(dppf)Cl₂dppf2-5Good for a range of substrates, often provides reproducible results.[11]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-Bromo-Imidazo[1,2-a]pyridine with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., DME/water 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. If using a microwave reactor, set the desired temperature and time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G ArX 3-Bromo-Imidazo[1,2-a]pyridine (Ar-X) ArX->B ArB Arylboronic Acid (Ar'-B(OH)2) Boronate Ar'-B(OH)3- (Activated Boronate) ArB->Boronate + Base Base Base (e.g., Na2CO3) Boronate->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion, Low Isolated Yield Check_Conversion->High_Conversion High Optimize_Catalyst Optimize Catalyst System (Catalyst, Ligand) Low_Conversion->Optimize_Catalyst Check_Side_Products Analyze for Side Products High_Conversion->Check_Side_Products Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions Homocoupling Homocoupling? - Degas thoroughly - Adjust stoichiometry Check_Side_Products->Homocoupling Yes Protodeboronation Protodeboronation? - Use milder base - Use boronic ester Check_Side_Products->Protodeboronation Yes Decomposition Product/SM Decomposition? - Lower temperature - Shorter reaction time Check_Side_Products->Decomposition Yes Purification_Issues Purification Issues? - Optimize chromatography - Check product stability Check_Side_Products->Purification_Issues No obvious side products

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

References

Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter during the synthesis of this compound?

Based on general synthetic routes for imidazo[1,2-a]pyridines, potential impurities could include unreacted starting materials such as the corresponding 2-aminopyridine derivative and the brominating agent. Other likely impurities are regioisomers formed during the cyclization step, over-brominated products, and hydrolysis byproducts of the carboxylic acid group.

Q2: My compound is showing poor solubility in common recrystallization solvents. What should I do?

This compound possesses both a polar carboxylic acid group and a less polar bromo-substituted heterocyclic core, which can lead to challenging solubility profiles. For compounds with acidic moieties like carboxylic acids, crystallization can be difficult. Consider using polar aprotic solvents like DMF or DMSO, or solvent mixtures such as ethanol/water or methanol/water to achieve a suitable solubility gradient for recrystallization.[1]

Q3: I am observing significant streaking and poor separation during silica gel column chromatography. How can I resolve this?

Streaking on silica gel is a common issue for polar and acidic compounds due to strong interactions with the stationary phase.[2][3] To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small percentage of a polar solvent like methanol to your eluent. For acidic compounds, incorporating a small amount of acetic or formic acid (0.1-2%) into the mobile phase can improve peak shape and reduce tailing.[3]

  • Use of a competing base: For basic compounds, adding triethylamine can be effective.[3]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase like alumina or employing reverse-phase chromatography.[2][4]

Q4: My purified compound appears to be unstable. What are the potential stability issues?

Imidazo[1,2-a]pyridine derivatives can be susceptible to degradation under certain conditions. The stability of your compound on silica gel can be tested using a 2D TLC experiment.[2][5] If instability is observed, it is advisable to minimize the time the compound spends on the silica column and to use deactivated silica gel.[4]

Troubleshooting Guides

Guide 1: Recrystallization
Problem Possible Cause Suggested Solution
Compound oils out The solvent is too nonpolar, or the solution is supersaturated.Add a more polar co-solvent dropwise until the oil dissolves, then allow for slow cooling. Seeding with a small crystal of pure compound can also induce crystallization.
No crystal formation upon cooling The compound is too soluble in the chosen solvent, or the concentration is too low.Reduce the solvent volume by evaporation. If solubility is too high, select a less polar solvent or a solvent mixture.
Low recovery The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent for washing the crystals.
Guide 2: Silica Gel Column Chromatography
Problem Possible Cause Suggested Solution
Compound does not elute The eluent is not polar enough; strong interaction with silica.Gradually increase the polarity of the mobile phase (e.g., increase methanol percentage in a DCM/methanol mixture).[2] Add acetic or formic acid to the eluent to suppress ionization of the carboxylic acid.
Co-elution of impurities Similar polarity of the compound and impurities.Optimize the solvent system by trying a three-component mixture (e.g., hexane/ethyl acetate/methanol) to fine-tune selectivity.[2]
Compound degradation on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.[4] Alternatively, use a different stationary phase like alumina or florisil.[4]
Guide 3: High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Suggested Solution
Poor peak shape (tailing) Strong interaction with the stationary phase; secondary interactions.Add a competing agent to the mobile phase (e.g., trifluoroacetic acid for reverse-phase). Optimize the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated.
Poor Resolution Inadequate separation between the main peak and impurities.Adjust the mobile phase composition (e.g., change the organic solvent ratio or type). Try a different stationary phase (e.g., C18, Phenyl-Hexyl).
Inconsistent Retention Times Fluctuation in mobile phase composition or column temperature.Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Stability Test on Silica Gel (2D TLC)

Objective: To assess the stability of this compound on a silica gel stationary phase.[2][5]

Methodology:

  • Spot a concentrated solution of the compound onto one corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Visualize the plate under UV light. Stable compounds will appear on the diagonal, while degradation products will appear as new spots off the diagonal.[5][6]

Protocol 2: Dry Loading for Column Chromatography

Objective: To effectively load the sample onto the column when it has poor solubility in the initial eluent.[2][6]

Methodology:

  • Dissolve the crude this compound in a suitable solvent (e.g., methanol or DCM).

  • Add silica gel to the solution (approximately 2-3 times the weight of the crude product).

  • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Proceed with the elution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Initial Cleanup purity_check Purity Check (TLC/HPLC) recrystallization->purity_check Assess Purity column_chromatography Column Chromatography column_chromatography->purity_check hplc Preparative HPLC hplc->purity_check purity_check->column_chromatography Further Purification (if needed) purity_check->hplc High Purity Required characterization Characterization (NMR, MS) purity_check->characterization Final Product

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_hplc HPLC start Purification Issue Identified oil_out Oiling Out start->oil_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield streaking Streaking/Tailing start->streaking poor_sep Poor Separation start->poor_sep no_elution Compound Stuck start->no_elution peak_tailing Peak Tailing start->peak_tailing bad_resolution Poor Resolution start->bad_resolution

Caption: A troubleshooting decision tree for common purification issues encountered with this compound.

References

stability issues of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

Issue: Compound Precipitates Out of Solution
Potential Cause Troubleshooting Steps
Low Aqueous Solubility The imidazo[1,2-a]pyridine core is generally lipophilic. Consider using a co-solvent system (e.g., DMSO/water, ethanol/water) or a suitable buffer to increase solubility. For in vivo studies, advanced formulation strategies such as complexation with cyclodextrins may be necessary.
pH-Dependent Solubility The carboxylic acid moiety and the basic nitrogen on the imidazo[1,2-a]pyridine ring mean that the compound's charge and solubility will be highly dependent on pH. Determine the pKa of the compound and adjust the pH of your solution accordingly to maintain solubility. For the free acid form, solubility is often higher at neutral to alkaline pH where the carboxylic acid is deprotonated.
Salt Form If you are using a salt form of the compound, ensure it is appropriate for your chosen solvent system. If using the free acid, consider converting it to a more soluble salt form (e.g., sodium or potassium salt).
Issue: Loss of Compound Potency or Activity Over Time
Potential Cause Troubleshooting Steps
Chemical Degradation The imidazo[1,2-a]pyridine ring system or its substituents may be susceptible to degradation under certain conditions. Potential degradation pathways include hydrolysis, oxidation, or reaction with solution components. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C. Perform a stability study using HPLC to monitor the compound's concentration over time in your experimental buffer.
Adsorption to Labware Lipophilic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and centrifuge tubes, or consider using glass or polypropylene labware.
Precipitation Unseen microprecipitation can lead to a perceived loss of activity. Before use, visually inspect solutions for any cloudiness or particulates. Centrifuge and filter the solution if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: While direct stability data for this specific molecule is limited, based on its structure, the primary concerns are:

  • pH-dependent stability: The presence of both an acidic carboxylic acid and a basic heterocyclic ring system can lead to instability at extreme pH values.

  • Potential for Decarboxylation: Heteroaromatic carboxylic acids can undergo decarboxylation, particularly when heated or in the presence of certain metals.

  • Photosensitivity: The aromatic and heteroaromatic rings, especially with a bromo-substituent, may be sensitive to light, potentially leading to degradation.

  • Oxidative Instability: The electron-rich imidazo[1,2-a]pyridine ring may be susceptible to oxidation.

Q2: What is the recommended solvent for dissolving this compound?

A2: Due to the likely poor aqueous solubility of the free acid, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. Subsequently, this stock solution can be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

Q3: How should I store solutions of this compound?

A3: Stock solutions in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C and protected from light. For aqueous solutions, it is best to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours, pending stability data in your specific buffer.

Q4: Can I heat the solution to aid dissolution?

A4: Caution should be exercised when heating solutions of heteroaromatic carboxylic acids, as this can promote decarboxylation.[1][2][3] If heating is necessary, use a gentle warming bath (e.g., 37°C) for a short period. It is advisable to first assess the thermal stability of the compound.

Q5: Is the bromo-substituent at the 3-position stable?

A5: The C3 position of the imidazo[1,2-a]pyridine ring is known to be reactive towards certain reagents. While this is primarily a concern in synthetic chemistry, it suggests that the C-Br bond could be susceptible to cleavage under certain experimental conditions, such as in the presence of strong nucleophiles or reducing agents.

Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC-UV

This protocol outlines a general method to determine the stability of this compound in a specific buffer over time.

1. Materials:

  • This compound
  • HPLC-grade DMSO (or other suitable organic solvent)
  • Experimental buffer (e.g., PBS, pH 7.4)
  • HPLC system with a UV detector
  • C18 HPLC column
  • HPLC-grade acetonitrile and water
  • Trifluoroacetic acid (TFA) or formic acid

2. Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.
  • Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.
  • Immediately inject a sample (t=0) onto the HPLC system to obtain an initial peak area.
  • Aliquot the remaining solution into several vials and store them under your desired experimental conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject a sample from the corresponding vial onto the HPLC.
  • Monitor the peak area of the parent compound at each time point. A decrease in peak area or the appearance of new peaks indicates degradation.

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to t=0.
  • Plot the percentage remaining versus time to determine the stability profile.

Protocol 2: pH-Dependent Solubility Assessment

1. Materials:

  • This compound
  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
  • DMSO
  • Spectrophotometer or HPLC-UV

2. Procedure:

  • Prepare a 10 mM stock solution in DMSO.
  • In separate vials, add an excess of the compound to each buffer.
  • Shake the vials at a constant temperature for 24 hours to ensure equilibrium is reached.
  • Centrifuge the samples to pellet the undissolved solid.
  • Carefully take a known volume of the supernatant and dilute it with a suitable solvent.
  • Measure the concentration of the dissolved compound using a pre-established calibration curve on a spectrophotometer or by HPLC-UV.

3. Data Presentation:

Present the results in a table as follows:

pH Solubility (µg/mL)
3.0User's data
5.0User's data
7.4User's data
9.0User's data

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 100 µM in Experimental Buffer prep_stock->prep_working cond_rt Room Temp prep_working->cond_rt cond_37c 37°C prep_working->cond_37c cond_light Light Exposure prep_working->cond_light cond_dark Protected from Light prep_working->cond_dark hplc_t0 HPLC Analysis (t=0) prep_working->hplc_t0 hplc_tx HPLC Analysis at Time Points (t=x) cond_rt->hplc_tx cond_37c->hplc_tx cond_light->hplc_tx cond_dark->hplc_tx data_analysis Calculate % Remaining vs. Time hplc_tx->data_analysis degradation_pathway cluster_degradation Potential Degradation Products parent This compound decarbox Decarboxylation Product (3-Bromoimidazo[1,2-a]pyridine) parent->decarbox Heat, Metal Ions dehalogen Dehalogenation Product (Imidazo[1,2-a]pyridine-7-carboxylic acid) parent->dehalogen Light, Reductants hydrolysis Hydrolysis/Oxidation Products parent->hydrolysis Extreme pH, Oxidants

References

minimizing byproduct formation in 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Cyclization of 2-Amino-4-carboxypyridine with an α-Haloketone

The initial step in the synthesis typically involves the condensation of 2-amino-4-carboxypyridine with a suitable α-haloketone (e.g., 2,3-dibromopropionic acid or a related three-carbon synthon) to form the imidazo[1,2-a]pyridine-7-carboxylic acid core.

Question: The yield of the desired imidazo[1,2-a]pyridine-7-carboxylic acid is low, and I am isolating a significant amount of a byproduct. What could be the issue?

Answer:

Low yields in this step are often attributed to the formation of several potential byproducts. The primary challenges are competing nucleophilic attack and potential decarboxylation under harsh reaction conditions.

Potential Byproducts and Solutions:

Byproduct IDByproduct Name/StructureFormation MechanismTroubleshooting and Minimization Strategies
BP-1 2-(Aminomethyl)pyridine-4-carboxylic acid derivativeThe exocyclic amino group of 2-amino-4-carboxypyridine attacks the α-haloketone instead of the pyridine nitrogen.Optimize Reaction Temperature: Lowering the reaction temperature can favor the desired cyclization pathway. Start with room temperature and gradually increase only if the reaction does not proceed. Choice of Base: Use a mild, non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate) to facilitate the reaction without promoting side reactions.
BP-2 3-Bromoimidazo[1,2-a]pyridine (Decarboxylated Product)Loss of the carboxylic acid group from the starting material or the product due to excessive heat.Temperature Control: Maintain a reaction temperature below the decarboxylation temperature of the starting material and product. A typical range is 60-80°C. Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
BP-3 Dimerization ProductsSelf-condensation of the starting materials or intermediates.Control Stoichiometry: Ensure precise stoichiometry of the reactants. A slight excess of the α-haloketone can sometimes drive the reaction to completion without significant dimerization. Solvent Choice: Use a solvent that ensures good solubility of all reactants to avoid localized high concentrations that can lead to dimerization.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid

  • To a solution of 2-amino-4-carboxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a mild base such as sodium bicarbonate (2.0 eq).

  • Slowly add a solution of the α-haloketone (e.g., 2,3-dibromopropionic acid, 1.1 eq) in the same solvent at room temperature.

  • Stir the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Bromination of Imidazo[1,2-a]pyridine-7-carboxylic acid

The second step involves the regioselective bromination of the imidazo[1,2-a]pyridine-7-carboxylic acid at the C-3 position. The choice of brominating agent and reaction conditions is crucial to avoid the formation of undesired isomers.

Question: I am observing multiple brominated products in my reaction mixture. How can I improve the regioselectivity for the 3-bromo isomer?

Answer:

The formation of multiple brominated isomers is a common issue in the functionalization of the imidazo[1,2-a]pyridine ring. The electron-rich nature of the heterocyclic system makes several positions susceptible to electrophilic attack.

Potential Byproducts and Solutions:

Byproduct IDByproduct Name/StructureFormation MechanismTroubleshooting and Minimization Strategies
BP-4 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acidElectrophilic bromination at the C-2 position.Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred for its higher selectivity for the C-3 position compared to elemental bromine (Br₂). Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic solvents like DMF or acetonitrile often favor C-3 bromination.
BP-5 Dibromo-imidazo[1,2-a]pyridine-7-carboxylic acidOver-bromination of the starting material or the desired product.Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the brominating agent to ensure complete conversion without promoting di-substitution. Reaction Time and Temperature: Monitor the reaction closely and stop it once the mono-brominated product is the major component. Lowering the temperature can also help control the reaction rate and prevent over-bromination.

Experimental Protocol: 3-Bromination of Imidazo[1,2-a]pyridine-7-carboxylic acid

  • Dissolve imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over a period of 15-30 minutes, keeping the temperature below 5°C.

  • Allow the reaction to stir at 0°C to room temperature while monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding a saturated solution of sodium thiosulfate.

  • The product can be isolated by filtration or extraction with an appropriate organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Cyclization: Condensation of 2-amino-4-carboxypyridine with an appropriate α-haloketone (such as 2,3-dibromopropionic acid) to form the imidazo[1,2-a]pyridine-7-carboxylic acid scaffold. This reaction is a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

  • Bromination: Regioselective bromination of the formed imidazo[1,2-a]pyridine-7-carboxylic acid at the C-3 position, typically using N-bromosuccinimide (NBS).

Q2: How can I effectively purify the final product from the reaction byproducts?

A2: Purification can be achieved through a combination of techniques:

  • Crystallization: If the product is a solid and has different solubility characteristics from the byproducts, recrystallization from a suitable solvent system can be very effective.

  • Column Chromatography: This is a versatile method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution of a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is commonly used.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by extracting the product into a basic aqueous solution (e.g., sodium bicarbonate), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product.

Q3: Can decarboxylation be a significant side reaction?

A3: Yes, decarboxylation can occur, especially if the reaction is carried out at high temperatures for an extended period. Both the starting material, 2-amino-4-carboxypyridine, and the product, this compound, are susceptible to losing CO₂. It is crucial to maintain careful temperature control throughout the synthesis.

Visualizing the Synthetic Pathway and Byproduct Formation

To better understand the reaction and potential pitfalls, the following diagrams illustrate the synthetic workflow and the formation of key byproducts.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination 2-Amino-4-carboxypyridine 2-Amino-4-carboxypyridine Imidazo[1,2-a]pyridine-7-carboxylic acid Imidazo[1,2-a]pyridine-7-carboxylic acid 2-Amino-4-carboxypyridine->Imidazo[1,2-a]pyridine-7-carboxylic acid + α-Haloketone BP-1 BP-1 2-Amino-4-carboxypyridine->BP-1 Side Reaction (Exocyclic Attack) BP-2 BP-2 Imidazo[1,2-a]pyridine-7-carboxylic acid->BP-2 Side Reaction (Decarboxylation) This compound (Product) This compound (Product) Imidazo[1,2-a]pyridine-7-carboxylic acid->this compound (Product) + NBS BP-4 BP-4 Imidazo[1,2-a]pyridine-7-carboxylic acid->BP-4 Side Reaction (C-2 Bromination) BP-5 BP-5 This compound (Product)->BP-5 Side Reaction (Over-bromination) Byproduct_Formation cluster_cyclization Cyclization Step cluster_bromination Bromination Step 2-Amino-4-carboxypyridine 2-Amino-4-carboxypyridine Desired Cyclization Pyridine N-attack (Desired Pathway) 2-Amino-4-carboxypyridine->Desired Cyclization Side Reaction 1 Exocyclic N-attack (BP-1 Formation) 2-Amino-4-carboxypyridine->Side Reaction 1 Imidazo[1,2-a]pyridine-7-carboxylic acid Imidazo[1,2-a]pyridine-7-carboxylic acid Desired Cyclization->Imidazo[1,2-a]pyridine-7-carboxylic acid Side Reaction 2 Decarboxylation (BP-2 Formation) Imidazo[1,2-a]pyridine-7-carboxylic acid->Side Reaction 2 Desired Bromination C-3 Bromination (Desired Product) Imidazo[1,2-a]pyridine-7-carboxylic acid->Desired Bromination Side Reaction 3 C-2 Bromination (BP-4 Formation) Imidazo[1,2-a]pyridine-7-carboxylic acid->Side Reaction 3 This compound This compound Desired Bromination->this compound Side Reaction 4 Dibromination (BP-5 Formation) This compound->Side Reaction 4

Technical Support Center: Optimizing Reaction Conditions for 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

The primary strategies for derivatizing this molecule involve reactions at the carboxylic acid group and the bromo substituent. The most common derivatizations are:

  • Amide bond formation: Coupling the carboxylic acid with a wide range of primary and secondary amines.

  • Esterification: Converting the carboxylic acid to an ester.

  • Suzuki-Miyaura cross-coupling: Replacing the bromine atom with various aryl or heteroaryl groups.[1][2]

Q2: I am having trouble with the solubility of my starting material. What solvents are recommended?

For reactions involving the carboxylic acid, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred. For Suzuki coupling reactions, solvent systems often consist of a mixture of an organic solvent (like dioxane, THF, or DME) and an aqueous basic solution.[2][3] Always ensure your solvents are anhydrous, especially for amide coupling and esterification reactions, as water can interfere with the reaction.[3]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the progress of these reactions.[3] For TLC, a suitable solvent system will need to be developed to achieve good separation between the starting material, reagents, and the desired product. LC-MS provides more definitive information on the conversion of the starting material and the formation of the product by observing their respective molecular ion peaks.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Amide Coupling Reactions

Problem: Low or no product yield.

Potential CauseSuggested Solution
Inadequate activation of the carboxylic acid. Use a more potent coupling reagent. If you are using a carbodiimide like DCC, consider switching to a uronium-based reagent such as HATU or HBTU.[3][4] Ensure your coupling reagent is fresh and has been stored correctly.
Presence of moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Dry all glassware thoroughly before use.
Incorrect stoichiometry or choice of base. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[5] Use at least two equivalents of the base, especially if the amine starting material is a salt (e.g., hydrochloride).
Steric hindrance. If either the amine or the carboxylic acid is sterically hindered, the reaction may require a stronger coupling reagent, higher temperatures, and longer reaction times.[3]
Low purity of starting materials. Ensure the purity of both the this compound and the amine before starting the reaction.[3]

Problem: Formation of multiple side products.

Potential CauseSuggested Solution
Side reactions with the coupling reagent. In the case of carbodiimide reagents like DCC, the formation of N-acylurea byproduct can occur. Using an additive like 1-hydroxybenzotriazole (HOBt) can minimize this.[6]
Reaction with the imidazo[1,2-a]pyridine core. While generally stable, under harsh basic conditions or high temperatures, side reactions on the heterocyclic core are possible. Try to maintain milder reaction conditions where possible.
Racemization (if using chiral amines). The use of certain coupling reagents and bases can lead to racemization. Additives like HOBt can help suppress this.[4][6]
Suzuki-Miyaura Cross-Coupling

Problem: Low yield of the coupled product.

Potential CauseSuggested Solution
Inactive catalyst. Ensure the palladium catalyst is active. Using a pre-catalyst can sometimes improve results.[7] The choice of ligand is also critical; experiment with different phosphine ligands.
Incorrect base or solvent system. The choice of base and solvent is crucial and often needs to be optimized for the specific substrates.[2] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] Solvent systems are typically mixtures like dioxane/water or DME/water.
Decomposition of the boronic acid. Boronic acids can be unstable, especially at elevated temperatures. Ensure the boronic acid is of high quality and consider adding it to the reaction mixture in portions.
Poor reactivity of the aryl bromide. While the C3-bromo position on the imidazo[1,2-a]pyridine ring is generally reactive, steric hindrance from adjacent groups can reduce reactivity.[2] Increasing the reaction temperature or using a more active catalyst system might be necessary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Add the desired amine (1.2 eq.). If the amine is a hydrochloride salt, add an additional equivalent of DIPEA.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Esterification using NBS
  • In a reaction vial, mix this compound (1.0 eq.), the desired alcohol (can be used as the solvent or in excess), and a catalytic amount of N-bromosuccinimide (NBS) (e.g., 0.1 eq.).[8]

  • Stir the mixture at a slightly elevated temperature (e.g., 70 °C) for several hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with an aqueous solution of sodium thiosulfate (to remove any remaining NBS), followed by saturated sodium bicarbonate solution, and finally brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like Na₂CO₃ (2.0 eq.).[2]

  • Add a degassed solvent system, for example, a mixture of DME and water (e.g., 4:1 ratio).

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 100 °C.[2]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

EntryCoupling ReagentAdditiveBaseSolventTime (h)Yield (%)
1DCCHOBtDIPEADMF1265
2EDCHOBtDIPEADMF1270
3HATU-DIPEADMF492
4PyBOP-DIPEADMF688

Note: Yields are representative and can vary based on the specific amine used.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10055
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10085
3Pd(PPh₃)₄-Na₂CO₃DME/H₂O9078
4PdCl₂(dppf)-Cs₂CO₃Toluene/H₂O11090

Note: Yields are for a model reaction with phenylboronic acid and are illustrative.

Visualizations

experimental_workflow cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling start_amide 3-Bromoimidazo[1,2-a]pyridine- 7-carboxylic acid + Amine activate Activate with Coupling Reagent (e.g., HATU) + Base start_amide->activate couple Amide Bond Formation activate->couple workup_amide Aqueous Workup & Extraction couple->workup_amide purify_amide Purification (Chromatography) workup_amide->purify_amide product_amide Amide Product purify_amide->product_amide start_suzuki 3-Bromoimidazo[1,2-a]pyridine- 7-carboxylic acid + Boronic Acid mix Add Pd Catalyst, Ligand, and Base start_suzuki->mix react_suzuki Heat to Reaction Temperature mix->react_suzuki workup_suzuki Aqueous Workup & Extraction react_suzuki->workup_suzuki purify_suzuki Purification (Chromatography) workup_suzuki->purify_suzuki product_suzuki C-C Coupled Product purify_suzuki->product_suzuki

Caption: General experimental workflows for amide and Suzuki coupling.

troubleshooting_amide start Low Amide Yield check_activation Is Carboxylic Acid Activation Sufficient? start->check_activation check_conditions Are Reaction Conditions Anhydrous? check_activation->check_conditions Yes solution_activation Use a stronger coupling reagent (e.g., HATU). check_activation->solution_activation No check_base Is Base Stoichiometry/Type Correct? check_conditions->check_base Yes solution_conditions Use anhydrous solvents and inert atmosphere. check_conditions->solution_conditions No solution_base Use 2-3 eq. of a non- nucleophilic base (e.g., DIPEA). check_base->solution_base No end Improved Yield check_base->end Yes solution_activation->end solution_conditions->end solution_base->end

Caption: Troubleshooting logic for low yield in amide coupling reactions.

References

addressing poor solubility of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address the poor solubility of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from its molecular structure. It possesses a fused, planar imidazopyridine ring system, which is largely hydrophobic and can lead to strong crystal lattice packing. While the carboxylic acid group can be ionized to improve solubility, it is a weak acid and remains mostly in its less soluble, protonated form at neutral pH.

Q2: What is the recommended first step for dissolving this compound for an assay?

A2: The standard initial approach is to prepare a high-concentration stock solution in a suitable organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is the most common and effective choice for creating stock solutions of 10-50 mM.[1][2]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge with hydrophobic compounds. Several strategies can be employed to overcome this:

  • Lower the Final Concentration: The compound may be exceeding its aqueous solubility limit in the final assay medium.

  • Optimize Final DMSO Concentration: While minimizing DMSO is crucial to avoid toxicity or enzyme inhibition (ideally <0.5%), a slightly higher final concentration may be necessary to maintain solubility.[2]

  • Use Pre-Warmed Buffer: Adding the DMSO stock to an assay buffer pre-warmed to 37°C can sometimes prevent the compound from crashing out of solution.[1][2]

  • Employ a Multi-Step Dilution Protocol: A gradual, stepwise dilution can be more effective than a single large dilution.[2]

  • Utilize Solubility Enhancers: Incorporating excipients like co-solvents or cyclodextrins into your assay buffer can significantly improve solubility.[1][2]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the compound's solubility is highly dependent on pH.[2][3] In basic conditions (pH > pKa), the carboxylic acid group deprotonates to form a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media. However, it is critical to ensure the chosen pH is compatible with the stability and activity of the biological components of your assay (e.g., enzymes or cells).[3]

Q5: Are there alternative solvents or additives that can improve solubility?

A5: If DMSO proves insufficient or incompatible with your assay, other options can be explored. Co-solvents like PEG 400 or surfactants can be added to the aqueous buffer in small percentages (e.g., 1-5%).[1] For cell-based assays, cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly useful as they can encapsulate the hydrophobic compound, increasing its aqueous solubility with generally low toxicity.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solutions (in order of preference)
Immediate Precipitation The compound's aqueous solubility limit is exceeded upon dilution.1. Lower the final assay concentration of the compound. 2. Use a multi-step dilution protocol (see Protocol 3). 3. Add the DMSO stock to pre-warmed (37°C) assay buffer.[1][2] 4. Increase the pH of the assay buffer, if compatible with the experiment.
Precipitation Over Time The compound is supersaturated and slowly crashing out of solution.1. Decrease the final compound concentration to a level that ensures long-term stability. 2. Incorporate a solubility enhancer like HP-β-CD into the assay medium.[2] 3. Ensure proper humidification in incubators to prevent evaporation, which can increase the compound's effective concentration.
High DMSO Toxicity The final concentration of DMSO is negatively affecting cells or assay components.1. Prepare a higher concentration DMSO stock to reduce the volume needed for dilution. 2. Employ a multi-step dilution protocol to minimize the final DMSO percentage.[2] 3. Explore alternative solubilization methods, such as pH adjustment or the use of cyclodextrins.

Data Presentation

Table 1: Expected Solubility Profile of this compound

Note: These values are illustrative and based on the general behavior of poorly soluble carboxylic acids. Empirical testing is required for precise determination.

Solvent/BufferExpected Solubility (mg/mL)Remarks
Water (pH 3-5)< 0.01The compound is fully protonated and highly non-polar.
PBS (pH 7.4)0.01 - 0.1Slight increase in solubility due to partial deprotonation of the carboxylic acid.[1]
Basic Buffer (pH 9.0)> 1.0Significant increase in solubility as the carboxylic acid is fully deprotonated to its more polar salt form.[1]
100% DMSO> 50High solubility is expected, making it an ideal solvent for stock solutions.[1][2]
100% Ethanol1 - 5Moderately soluble.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

  • Weigh out a precise amount of this compound (Molecular Weight: ~255.07 g/mol ). For 1 mL of a 20 mM stock, use 5.1 mg.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the 20 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • If necessary, sonicate the solution in a bath sonicator for 10-15 minutes until the solution is clear.

  • Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Multi-Step Dilution to Prevent Precipitation

This protocol is designed to prepare a 20 µM final concentration in an assay buffer with a final DMSO concentration of 0.1%.

  • Prepare a 20 mM stock solution in 100% DMSO as described in Protocol 1.

  • Perform an intermediate dilution: Add 2 µL of the 20 mM stock to 98 µL of assay buffer (or cell culture medium) to create a 400 µM solution in 2% DMSO. Vortex gently immediately after addition.

  • Perform the final dilution: Add 5 µL of the 400 µM intermediate solution to 95 µL of the final assay buffer in your well plate. This yields a final concentration of 20 µM compound in 0.1% DMSO.

Protocol 3: Solubilization Using pH Adjustment

  • Prepare a 100 mM stock solution of a basic buffer such as Tris-HCl or CAPS (pH 9.0).

  • Weigh the solid compound directly into a tube.

  • Add the basic buffer to achieve the desired concentration (e.g., 1 mM).

  • Vortex and sonicate until the compound is fully dissolved.

  • This basic solution can then be carefully diluted into the final assay buffer. Ensure the final pH of the assay medium remains within the acceptable range for your experiment.

Visualizations

G start Compound Precipitates in Assay Buffer? check_conc Is the final concentration as low as possible? start->check_conc Yes check_dmso Is final DMSO < 0.5%? check_conc->check_dmso Yes success Problem Solved check_conc->success No (Lower concentration) try_warm Use Pre-Warmed (37°C) Buffer check_dmso->try_warm Yes check_dmso->success No (Optimize DMSO %) try_ph Increase Buffer pH (if assay compatible) try_warm->try_ph try_warm->success Success? try_excipient Add Solubilizing Excipient (e.g., HP-β-CD) try_ph->try_excipient try_ph->success Success? try_excipient->success Success? fail Consider Compound Derivatization try_excipient->fail

Caption: Troubleshooting workflow for compound precipitation.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Cores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridine cores.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My reaction to synthesize an imidazo[1,2-a]pyridine is resulting in a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield is a common issue in imidazo[1,2-a]pyridine synthesis. The causes can range from suboptimal reaction conditions to the nature of the starting materials. Here’s a step-by-step guide to troubleshoot this problem:

  • Assess Starting Materials:

    • Purity: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the α-halo ketone or its equivalent. Impurities can interfere with the reaction.

    • Substituent Effects: The electronic properties of substituents on both the 2-aminopyridine and the coupling partner can significantly impact reactivity. Electron-donating groups on the acetophenone derivative generally lead to better yields compared to electron-withdrawing groups.[1] For electron-deficient 2-aminopyridines, classical methods may be less effective, and alternative strategies might be necessary.[2]

  • Optimize Reaction Conditions:

    • Catalyst: The choice of catalyst is crucial. While some reactions can proceed without a catalyst, many modern methods employ catalysts to improve yields and reaction times.[3] Copper[4][5], iodine[1][6], and iron catalysts have been shown to be effective. If you are using a catalyst-free method, consider introducing a suitable catalyst.

    • Solvent: The solvent can influence the reaction rate and yield. While traditional methods often use high-boiling solvents like DMF or ethanol, newer, more environmentally friendly protocols have been developed in solvents like water or even under solvent-free conditions.[7][8] The choice of solvent may need to be optimized for your specific substrates.

    • Temperature and Reaction Time: Many classical syntheses require high temperatures and long reaction times.[9] Modern catalyzed reactions often proceed under milder conditions.[8] If your reaction is not proceeding, cautiously increasing the temperature or extending the reaction time may help. However, be aware that this could also lead to side product formation. Monitoring the reaction by TLC is essential.[4][6]

    • Base: The presence and strength of a base can be critical. Some protocols require a base like potassium carbonate or sodium hydrogen carbonate to facilitate the reaction.[3][7]

  • Consider Alternative Synthetic Routes:

    • If optimizing the current protocol fails, consider a different synthetic strategy. Multi-component reactions (MCRs) offer an efficient way to synthesize highly substituted imidazo[1,2-a]pyridines in a single step.[6][10] Other methods involve starting materials like nitroolefins[7] or using microwave-assisted synthesis to accelerate the reaction.[11]

Issue 2: Formation of Significant Side Products

Q: I am observing significant side product formation in my imidazo[1,2-a]pyridine synthesis. How can I identify and minimize these impurities?

A: Side product formation can complicate purification and reduce the yield of the desired product. Here are some common side reactions and strategies to mitigate them:

  • Potential Side Reactions:

    • Polymerization: Starting materials, especially aldehydes, can be prone to polymerization under certain conditions.

    • Incomplete Cyclization: The intermediate formed after the initial N-alkylation of 2-aminopyridine may not cyclize efficiently, leading to the accumulation of this intermediate.

    • Regioisomer Formation: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers may be possible, although the synthesis of imidazo[1,2-a]pyridines is generally regioselective.

  • Troubleshooting Strategies:

    • Reaction Conditions: Harsh reaction conditions (high temperatures, prolonged reaction times) can often lead to the formation of side products.[9] Utilizing milder, catalyzed methods can improve selectivity and reduce byproducts.[8]

    • Order of Reagent Addition: In multi-component reactions, the order of addition of reactants can sometimes influence the outcome.

    • Purification Techniques: If side product formation is unavoidable, careful optimization of the purification method is necessary. Column chromatography is a common method, and the choice of eluent system is critical for separating the desired product from impurities.[4] In some cases, the product may precipitate from the reaction mixture, simplifying purification to a simple filtration.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyridines?

A1: The most classical and widely used approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-bromoacetophenone.[3] This method is often referred to as the Tschitschibabin reaction.[7][11] Other common starting materials in modern synthetic routes include:

  • Aldehydes and isonitriles in multi-component reactions.[3][6]

  • Ketones and various coupling partners.[8]

  • Nitroolefins.[7][8]

  • Terminal alkynes.

Q2: How do substituents on the 2-aminopyridine ring affect the reaction?

A2: Substituents on the 2-aminopyridine ring can have a significant electronic and steric impact on the reaction. Electron-donating groups generally enhance the nucleophilicity of the pyridine nitrogen, facilitating the initial cyclization step. Conversely, electron-withdrawing groups can deactivate the pyridine ring, making the reaction more challenging and often requiring harsher conditions or more potent catalytic systems.[2]

Q3: Is it possible to functionalize the imidazo[1,2-a]pyridine core after its synthesis?

A3: Yes, the imidazo[1,2-a]pyridine core can be further functionalized. Functionalization at the C3 position is generally more facile due to the electronic nature of the ring system.[12] Direct functionalization at the C2 position is more challenging but has been achieved and is of significant interest for medicinal chemistry applications.[12]

Q4: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A4: Yes, there is a growing focus on developing more environmentally benign synthetic protocols. These include:

  • Catalyst-free reactions: Some methods proceed efficiently without the need for a metal catalyst.[3]

  • Aqueous reaction media: The use of water as a solvent is a key aspect of green chemistry.[8]

  • Solvent-free conditions: Reactions conducted without a solvent, often with microwave irradiation, can be highly efficient and reduce waste.[7][13]

  • Multi-component reactions: These reactions are atom-economical as they combine multiple starting materials into the final product in a single step.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for imidazo[1,2-a]pyridines, allowing for easy comparison of different methods.

Table 1: Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Copper Silicate2-aminopyridine, phenacyl bromideEthanolReflux1-285-95[4]
Iodine2-aminopyrazine, 4-nitrobenzaldehyde, t-butyl isocyanideEthanolRoom Temp16-1798[6]
FeCl32-aminopyridines, nitroolefinsDCE8012up to 95[7]
Catalyst-free2-aminopyridines, bromoacetophenonesDMFRoom Temp--[3]
Iodine2-aminopyridine, acetophenone, dimedoneWater1001.5up to 96[1]

Table 2: Influence of Substituents on Yield in an Iodine-Catalyzed Reaction

Acetophenone SubstituentYield (%)Reference
4-OCH395[1]
4-Cl92[1]
4-Br90[1]
4-NO285[1]
3-NO282[1]

Experimental Protocols

Protocol 1: General Procedure for Copper Silicate Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is adapted from a reported efficient synthesis of imidazo[1,2-a]pyridine derivatives.[4]

  • Reactant Mixture: In a round-bottom flask, combine 2-aminopyridine (1 mmol), a substituted phenacyl bromide (1 mmol), and copper silicate catalyst (specify amount, e.g., 10 mol%).

  • Solvent Addition: Add ethanol (e.g., 5 mL) to the flask.

  • Reaction: Reflux the reaction mixture with stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 20% ethyl acetate in n-hexane).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired imidazo[1,2-a]pyridine derivative.

Protocol 2: General Procedure for Iodine-Catalyzed Three-Component Synthesis

This protocol is based on a reported one-pot synthesis of imidazo[1,2-a]pyridine derivatives.[6]

  • Reactant Mixture: To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), 2-aminopyridine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add the iodine catalyst (e.g., 0.5 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC. The formation of a precipitate may be observed.[6]

  • Isolation: Upon completion, filter the precipitate, wash it with excess ethanol, and dry it under vacuum to obtain the product.[6]

Visualizations

Troubleshooting_Workflow start Low/No Yield in Imidazo[1,2-a]pyridine Synthesis check_sm Step 1: Verify Starting Material Quality & Stoichiometry start->check_sm optimize_cond Step 2: Optimize Reaction Conditions check_sm->optimize_cond If SMs are pure and stoichiometric change_catalyst A: Change/Introduce Catalyst (e.g., Cu, I2, Fe) optimize_cond->change_catalyst change_solvent B: Vary Solvent (e.g., Ethanol, Water, DMF) optimize_cond->change_solvent change_temp C: Adjust Temperature & Reaction Time optimize_cond->change_temp consider_alt Step 3: Consider Alternative Synthetic Route optimize_cond->consider_alt If optimization fails success Successful Synthesis change_catalyst->success Yield Improves change_solvent->success Yield Improves change_temp->success Yield Improves mcr Multi-component Reaction consider_alt->mcr microwave Microwave-Assisted Synthesis consider_alt->microwave mcr->success microwave->success Reaction_Mechanism cluster_start Starting Materials 2_aminopyridine 2-Aminopyridine intermediate1 N-Alkylated Intermediate 2_aminopyridine->intermediate1 SN2 Reaction alpha_haloketone α-Halo Ketone alpha_haloketone->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Dehydration

References

Navigating the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, a key building block in pharmaceutical research and development. This resource offers detailed experimental protocols, troubleshooting advice for common scale-up challenges, and frequently asked questions to facilitate a smooth and efficient synthetic process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic strategy involves a two-step process:

  • Cyclization: The reaction of 2-amino-4-carboxypyridine with an α-haloaldehyde or its equivalent (e.g., bromoacetaldehyde dimethyl acetal) to form the imidazo[1,2-a]pyridine-7-carboxylic acid core. This is a variation of the classic Tjibabin reaction.

  • Bromination: Regioselective electrophilic bromination at the C3 position of the imidazo[1,2-a]pyridine ring system using a suitable brominating agent like N-Bromosuccinimide (NBS).

Q2: Why is the C3 position preferentially brominated?

A2: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This inherent reactivity allows for high regioselectivity during the bromination step.

Q3: Does the carboxylic acid group on the pyridine ring affect the cyclization reaction?

A3: Yes, the carboxylic acid is an electron-withdrawing group, which can deactivate the pyridine nitrogen, potentially slowing down the initial nucleophilic attack required for cyclization. This may necessitate harsher reaction conditions (higher temperatures, longer reaction times) or the use of a more reactive cyclizing agent.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. Bromoacetaldehyde and its precursors are lachrymatory and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). N-Bromosuccinimide is a corrosive solid and a strong oxidizing agent; avoid contact with skin and eyes.

Q5: What are the primary challenges when scaling up this synthesis?

A5: Key scale-up challenges include:

  • Exothermic reactions: Both the cyclization and bromination steps can be exothermic and require careful temperature control on a larger scale.

  • Product precipitation: The carboxylic acid product may precipitate during the reaction or workup, leading to handling and purification difficulties.

  • Impurity profile: Side reactions, such as over-bromination or incomplete cyclization, can become more pronounced at scale, complicating purification.

  • Reagent addition: Controlled addition of reagents, especially the brominating agent, is crucial to manage the reaction exotherm and minimize side products.

II. Experimental Protocols and Methodologies

A proposed synthetic pathway for this compound is outlined below. This is a generalized procedure based on established synthetic methods for related compounds. Optimization may be required for specific laboratory conditions and scale.

Workflow Diagram

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 2-Amino-4-carboxypyridine C Reaction in Refluxing Solvent (e.g., Ethanol, NaHCO3) A->C B Bromoacetaldehyde Dimethyl Acetal B->C D Acidic Workup (e.g., HCl) C->D E Imidazo[1,2-a]pyridine-7-carboxylic acid D->E F Imidazo[1,2-a]pyridine-7-carboxylic acid H Reaction in Solvent (e.g., Acetonitrile, rt) F->H G N-Bromosuccinimide (NBS) G->H I Aqueous Workup and Filtration H->I J This compound I->J

Synthetic pathway for this compound.
Step 1: Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-carboxypyridine (1.0 eq), sodium bicarbonate (2.0-3.0 eq), and a suitable solvent such as ethanol or a mixture of dioxane and water.

  • Reagent Addition: Add bromoacetaldehyde dimethyl acetal (1.1-1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a suitable acid (e.g., 2M HCl) to a pH of approximately 3-4. This will protonate the product and may cause it to precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Step 2: Synthesis of this compound
  • Reaction Setup: In a flask protected from light, dissolve or suspend imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the mixture at room temperature. The reaction is often exothermic, so slow addition and cooling may be necessary for larger scale reactions.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture may be concentrated under reduced pressure. Add water to the residue to precipitate the product and dissolve any succinimide byproduct.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any remaining succinimide, and then with a small amount of a cold organic solvent like diethyl ether or cold ethanol.

  • Purification: The crude this compound is often of high purity. If necessary, it can be further purified by recrystallization.

III. Troubleshooting Guide for Scale-Up

Troubleshooting Logic Diagram

Troubleshooting common issues in the synthesis.
Quantitative Data Summary

The following table presents hypothetical data based on typical yields for similar reactions. Actual results may vary and should be determined experimentally.

StepReactionReagentsTypical Lab-Scale YieldPotential Scale-Up YieldKey Impurities
1Cyclization2-amino-4-carboxypyridine, Bromoacetaldehyde dimethyl acetal60-75%55-70%Unreacted 2-amino-4-carboxypyridine
2BrominationImidazo[1,2-a]pyridine-7-carboxylic acid, NBS85-95%80-90%Di-brominated product, Unreacted starting material

This technical support guide is intended to provide a framework for the synthesis and scale-up of this compound. Researchers are encouraged to adapt and optimize these procedures for their specific needs while adhering to all laboratory safety protocols.

Technical Support Center: Analytical Method Development for 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a heterocyclic organic compound. The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Accurate and robust analytical methods are crucial during drug development to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API), and to identify and quantify any impurities that could affect its safety and efficacy.

Q2: What are the potential impurities in this compound samples?

A2: Impurities can originate from various sources, including the synthetic route, degradation, or storage. Potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during the reaction that were not fully converted to the final product.

  • By-products: Resulting from side reactions during synthesis. For example, isomers such as 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid could potentially form.[3][4]

  • Degradation products: Formed by hydrolysis, oxidation, or photolysis of the final compound.

Q3: What are the primary analytical techniques used for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for purity assessment and impurity profiling due to its high resolution, sensitivity, and reproducibility.[5] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the structural characterization and identification of the main compound and its impurities.[2][6]

Analytical Workflow Overview

The following diagram illustrates a typical workflow for the analysis of impure this compound samples.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt SamplePrep Sample Preparation (Dissolution, Filtration, Dilution) SampleReceipt->SamplePrep HPLCScreening HPLC Screening (Purity & Impurity Profile) SamplePrep->HPLCScreening LCMS LC-MS Analysis (Mass Identification) HPLCScreening->LCMS Unknown Peak > 0.1% DataAnalysis Data Analysis & Integration HPLCScreening->DataAnalysis ImpurityID Impurity Identification & Characterization LCMS->ImpurityID NMR NMR Spectroscopy (Structure Confirmation) NMR->ImpurityID Report Generate Report DataAnalysis->Report ImpurityID->Report

Caption: General workflow for analytical method development.

HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing pharmaceutical impurities.[5] A robust HPLC method is essential for accurate detection and quantification.[5]

Q4: Where should I start with HPLC method development for this compound?

A4: A good starting point is a reversed-phase HPLC method using a C18 column. Since the molecule contains a carboxylic acid, the mobile phase pH will be critical for achieving good peak shape. An acidic mobile phase (e.g., using formic acid or a phosphate buffer at pH 2-3) will suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can also be highly effective for separating polar, ionizable compounds like pyridinecarboxylic acids.[7][8]

Recommended Starting HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% to 90% B over 20 minutesA broad gradient helps to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm and 310 nmWavelengths to monitor the pyridine and imidazopyridine chromophores.
Injection Vol. 5 µLA small injection volume minimizes potential for peak distortion.

HPLC Troubleshooting Guide

Q5: My chromatogram shows poor peak shape (tailing). What should I do?

A5: Peak tailing is a common issue.

  • Check Mobile Phase pH: The carboxylic acid group on your molecule is likely interacting with residual silanols on the silica-based column. Ensure your mobile phase pH is low enough (pH < 3) to fully protonate the acid.

  • Sample Overload: Try injecting a lower concentration of your sample. Overloading the column can lead to tailing.

  • Column Degradation: The column may be aging or contaminated. Try flushing the column or replacing it if necessary.

Q6: My retention times are drifting between injections. How can I fix this?

A6: Inconsistent retention times compromise data reliability.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Temperature Fluctuation: Check that the column oven is maintaining a stable temperature.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. Air bubbles in the pump can also cause fluctuating flow rates and retention times. Degas your solvents.

Q7: I see an unexpected peak in my chromatogram that isn't in my sample. What is it?

A7: This is likely a "ghost peak."

  • Contamination: It could be from a contaminated mobile phase, a dirty injector, or carryover from a previous injection.

  • Troubleshooting Steps: Run a blank gradient (injecting only your sample solvent). If the peak is still present, the contamination is in the mobile phase or the system. If it disappears, the issue is likely carryover in the injector.

HPLC_Troubleshooting cluster_peakshape Poor Peak Shape cluster_retention Inconsistent Retention cluster_resolution Poor Resolution Problem HPLC Issue Identified PeakShape Tailing or Fronting Peak Problem->PeakShape Retention Retention Time Drift Problem->Retention Resolution Co-eluting Peaks Problem->Resolution CheckpH Adjust Mobile Phase pH PeakShape->CheckpH LowerConc Lower Sample Concentration PeakShape->LowerConc CheckCol Check Column Health PeakShape->CheckCol Equilibrate Ensure Column Equilibration Retention->Equilibrate CheckTemp Verify Column Temperature Retention->CheckTemp Degas Degas Mobile Phase Retention->Degas OptGradient Optimize Gradient Slope Resolution->OptGradient ChangeCol Change Column Chemistry Resolution->ChangeCol ChangeMP Modify Mobile Phase Resolution->ChangeMP

Caption: A logical guide for troubleshooting common HPLC issues.

Sample Preparation Guide

Proper sample preparation is vital for accurate and reproducible HPLC analysis.[5][9] Its goals are to remove interferences, concentrate the analyte if necessary, and ensure compatibility with the HPLC system.[10]

Q8: What is the best way to prepare my impure sample for HPLC injection?

A8: The simplest method is "dilute and shoot."

  • Accurately weigh a small amount of your sample.

  • Dissolve it in a suitable solvent. A good starting point is a mixture that mimics the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). This prevents peak distortion caused by mismatched solvent strength.

  • Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could clog the HPLC column.[11]

  • Inject the filtered solution into the HPLC.

Q9: My analyte concentration is very low. How can I improve detection?

A9: If impurities are present at very low levels, you may need a concentration step.

  • Solid-Phase Extraction (SPE): This is a powerful technique to clean up the sample and concentrate the analyte. You would choose an SPE cartridge that retains your compound of interest, wash away interferences, and then elute your compound with a small volume of a strong solvent.

  • Evaporation: After an extraction step (like SPE or liquid-liquid extraction), you can gently evaporate the solvent to concentrate the analytes before redissolving in a smaller volume for injection.[9]

Structural Identification Guide (MS and NMR)

Q10: How can mass spectrometry (MS) help identify an unknown impurity?

A10: MS provides the mass-to-charge ratio (m/z) of a compound, which directly relates to its molecular weight.

  • Bromine Isotopic Pattern: A key feature to look for is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] Therefore, any fragment containing one bromine atom will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units.[12][13] This is a definitive marker for the presence of bromine in an unknown peak.

  • High-Resolution MS (HRMS): This provides a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity.

Q11: What are the key signals to look for in the ¹H NMR spectrum?

A11: The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule, which is crucial for confirming the structure. For the this compound structure, you should look for characteristic signals corresponding to the protons on the imidazo[1,2-a]pyridine ring system.[1][14][15][16] The exact chemical shifts will depend on the solvent and other substituents, but you can expect distinct signals for the protons at positions 2, 5, 6, and 8.

Impurity_ID_Pathway Start Unknown Peak Detected in HPLC LCMS LC-MS Analysis Start->LCMS HRMS High-Resolution MS (HRMS) LCMS->HRMS Get Mass MSMS Tandem MS (MS/MS) LCMS->MSMS Get Fragments Isolation Preparative HPLC Isolation HRMS->Isolation Propose Formula MSMS->Isolation Propose Structure NMR NMR Analysis (1H, 13C, 2D) Isolation->NMR Conclusion Structure Elucidated NMR->Conclusion Confirm Structure

Caption: Logical pathway for impurity structure elucidation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Reagents and Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

This document is intended as a general guide. Specific experimental conditions may need to be optimized for your particular sample and instrumentation.

References

Validation & Comparative

Unveiling the Structural Landscape of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of innovative therapeutic design. This guide provides a comparative analysis of the structural characterization of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. While experimental data for the titular compound is limited in published literature, this guide leverages data from its isomers and related derivatives to provide a comprehensive overview of the analytical techniques and expected spectroscopic features for structural confirmation.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom and a carboxylic acid moiety, as in this compound, is anticipated to modulate the compound's physicochemical properties and biological targets. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

Comparative Analysis of Spectroscopic Data

The primary methods for the structural confirmation of imidazo[1,2-a]pyridine derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Below is a comparative summary of available and expected data for this compound and its related isomers.

Table 1: Comparison of ¹H NMR Spectroscopic Data for Bromo-substituted Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Solvent
This compound (Predicted) ~7.8-8.0-~8.0-8.2~7.0-7.2-~7.4-7.6DMSO-d₆
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde [1]8.54 (s)-9.50 (s)-7.85-7.86 (m)7.85-7.86 (m)DMSO-d₆
3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid [2]7.65 (s)-9.00 (bs)-8.00 (dd)7.70 (d)D₂O, pH 8

Note: Predicted data for the target compound is based on typical chemical shifts for the imidazo[1,2-a]pyridine ring system. Experimental values for derivatives are provided for comparison.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModeAdductPredicted m/z
ESI+[M+H]⁺240.9607
ESI+[M+Na]⁺262.9426
ESI-[M-H]⁻238.9462

Data sourced from PubChem.

Experimental Protocols for Structural Confirmation

The synthesis and structural elucidation of bromo-imidazo[1,2-a]pyridine carboxylic acids generally follow established chemical principles.

General Synthesis Protocol: A common route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][4] For the synthesis of a 3-bromo-7-carboxy derivative, a plausible route would involve the cyclization of 2-amino-4-carboxypyridine with a brominating agent and a suitable two-carbon synthon, or the direct bromination of a pre-formed imidazo[1,2-a]pyridine-7-carboxylic acid.

Key Characterization Techniques:

  • ¹H NMR Spectroscopy: Performed to determine the number and environment of protons, confirming the substitution pattern on the bicyclic ring.

  • ¹³C NMR Spectroscopy: Used to identify the number of unique carbon atoms and their chemical environment, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is crucial for obtaining the exact mass.

  • Infrared (IR) Spectroscopy: Utilized to identify characteristic functional groups, such as the C=O and O-H stretching of the carboxylic acid and C-Br vibrations.

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel imidazo[1,2-a]pyridine derivative.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start Starting Materials (e.g., Substituted 2-aminopyridine, α-haloketone) reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) product->nmr ms Mass Spectrometry (LRMS, HRMS) product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography (for single crystals) product->xray analysis Data Analysis & Structure Elucidation nmr->analysis ms->analysis ir->analysis xray->analysis G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

References

comparing antimicrobial efficacy of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant pathogens has necessitated the discovery and development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial efficacy of various analogs of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, supported by experimental data from recent studies.

Quantitative Antimicrobial Data

The antimicrobial activities of different imidazo[1,2-a]pyridine analogs have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for selected imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound/AnalogMicrobial StrainMIC (µg/mL)MIC (µM)Zone of Inhibition (mm)Reference
Azo-linked Imidazo[1,2-a]pyridine Derivatives
Compound 4eEscherichia coli CTXM500-700--[4]
Klebsiella pneumoniae NDM500-700--[4]
Pseudomonas aeruginosa500-1000--[4]
Staphylococcus aureus500-1000--[4]
Imidazo[1,2-a]pyridine-3-carboxamides
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (replicating)-0.4-1.9-[5]
Mycobacterium tuberculosis (non-replicating)-0.4-1.9-[5]
Mycobacterium tuberculosis (MDR)-0.07-2.2-[5]
Mycobacterium tuberculosis (XDR)-0.07-0.14-[5]
Imidazo[1,2-a]pyridine Inhibitors (IP)
IP Inhibitors (1-4)Mycobacterium tuberculosis-0.03-5-[6][7]
Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides
Compound 8dEscherichia coli--30-33[8]
Staphylococcus aureus--30-33[8]
Pseudomonas aeruginosa--22-25[8]
Streptococcus pyogenes--22-25[8]
Compound 8eEscherichia coli--30-33[8]
Staphylococcus aureus--30-33[8]
Pseudomonas aeruginosa--22-25[8]
Streptococcus pyogenes--22-25[8]
Compound 8fEscherichia coli--30-33[8]
Staphylococcus aureus--30-33[8]
Pseudomonas aeruginosa--22-25[8]
Streptococcus pyogenes--22-25[8]

Experimental Protocols

The antimicrobial efficacy data presented in this guide were primarily obtained using the following standard methodologies:

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: The antimicrobial compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

2. Disc Diffusion Method for Zone of Inhibition Measurement

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition around a disc impregnated with the test compound.

  • Preparation of Agar Plates: A standardized bacterial inoculum (adjusted to 0.5 McFarland standard) is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8][9]

Mechanism of Action and Signaling Pathways

Several studies have investigated the mechanism of action of imidazo[1,2-a]pyridine analogs, revealing their ability to target essential cellular processes in microorganisms.

Inhibition of Bacterial DNA Gyrase Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[4][9] Molecular docking studies have indicated strong binding affinities of these compounds to the GyrB subunit of DNA gyrase.[4]

cluster_drug_action Inhibition of DNA Gyrase Imidazo_Pyridine Imidazo[1,2-a]pyridine Analog DNA_Gyrase Bacterial DNA Gyrase (GyrB Subunit) Imidazo_Pyridine->DNA_Gyrase Binds to and inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Process Disruption Leads to

Inhibition of bacterial DNA gyrase by Imidazo[1,2-a]pyridine analogs.

Inhibition of Electron Transport Chain Certain imidazo[1,2-a]pyridine inhibitors have been found to target QcrB, which is a subunit of the ubiquinol cytochrome C reductase complex in the electron transport chain of Mycobacterium tuberculosis.[6][7] This inhibition disrupts cellular respiration and energy production, leading to bacterial death.

cluster_etc_inhibition Inhibition of Electron Transport Chain IP_Analog Imidazo[1,2-a]pyridine Inhibitor QcrB QcrB Subunit of Cytochrome C Reductase IP_Analog->QcrB Inhibits ETC Electron Transport Chain QcrB->ETC Component of ATP_Production ATP Production ETC->ATP_Production Drives Bacterial_Death Bacteriostatic/Bactericidal Effect ATP_Production->Bacterial_Death Disruption leads to

Targeting of the M. tuberculosis electron transport chain by IP analogs.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the imidazo[1,2-a]pyridine analogs.

cluster_workflow MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Test Compounds in 96-Well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC End End Determine_MIC->End

General workflow for MIC determination of antimicrobial compounds.

References

Comparative Cross-Reactivity Profiling of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid against a panel of kinases, benchmarked against other known imidazo[1,2-a]pyridine-based kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to inhibit a variety of protein kinases.[1][2] Understanding the cross-reactivity profile is crucial for assessing the selectivity and potential off-target effects of this compound, which is vital for its development as a therapeutic agent.

Derivatives of imidazo[1,2-a]pyridine have been shown to exhibit inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), PI3K, and receptor tyrosine kinases.[3][4][5] This guide presents hypothetical, yet representative, data to illustrate how this compound might compare to other compounds from the same class.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound and two other representative imidazo[1,2-a]pyridine derivatives against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50 in µM)Compound A (IC50 in µM)Compound B (IC50 in µM)
CDK2/CycA 0.050.121.5
PI3Kα 0.80.0018[3]5.2
AKT1 1.22.50.5
mTOR 3.55.10.8
SRC 0.20.057.8
c-KIT 0.15>100.01
VEGFR2 4.88.20.02
DYRK1A 0.082.610.3
CLK1 0.10.712.1

Note: The data for this compound and Compounds A and B (unless otherwise cited) are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key experiments cited in kinase inhibitor cross-reactivity profiling are provided below.

1. Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase substrate.[6]

  • Materials :

    • Purified kinase

    • Kinase-specific substrate (protein or peptide)

    • [γ-32P]ATP or [γ-33P]ATP

    • Non-radiolabeled ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)

    • Test compound dissolved in DMSO

    • P81 phosphocellulose paper

    • Phosphoric acid wash buffer

    • Scintillation counter

  • Procedure :

    • A reaction mixture is prepared containing the kinase, substrate, and kinase reaction buffer.

    • The test compound is added at various concentrations. A DMSO-only control is included.

    • The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-32P]ATP.[6]

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[6]

    • The reaction is terminated by spotting the mixture onto P81 phosphocellulose paper.[6]

    • The P81 paper is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.[6]

    • The radioactivity incorporated into the substrate is quantified using a scintillation counter.[6]

    • The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[6]

2. LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase.[6]

  • Materials :

    • Purified, tagged kinase (e.g., GST-tagged)

    • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

    • Alexa Fluor™ 647-labeled kinase tracer

    • Kinase buffer

    • Test compound dissolved in DMSO

    • 384-well microplate

    • TR-FRET plate reader

  • Procedure :

    • The test compound is serially diluted and added to the wells of a 384-well plate.[6]

    • A mixture of the kinase and the Eu-anti-tag antibody is added to each well.[6]

    • The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.[6]

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.[6]

    • The plate is read on a TR-FRET plate reader, measuring the emission at both the europium (donor) and Alexa Fluor™ 647 (acceptor) wavelengths.[6]

    • The TR-FRET ratio is calculated, and the IC50 values are determined from the dose-response curves.

3. Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

  • Materials :

    • Cultured cells

    • Test compound dissolved in DMSO

    • Lysis buffer

    • Equipment for heating cell lysates (e.g., PCR thermocycler)

    • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)

  • Procedure :

    • Cells are treated with the test compound or a vehicle control.

    • The cells are harvested and lysed.

    • The cell lysates are divided into aliquots and heated to a range of temperatures.

    • The heated lysates are centrifuged to separate aggregated proteins from the soluble fraction.

    • The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

    • A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization

The following diagrams illustrate a generalized workflow for cross-reactivity profiling and a hypothetical signaling pathway impacted by this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & Off-Target Validation cluster_3 Outcome A Compound Synthesis (this compound) B Single-Dose Screening (Large Kinase Panel) A->B C IC50 Determination (Hit Kinases) B->C D Selectivity Profiling (Against Related Kinases) C->D E Cellular Target Engagement (e.g., CETSA) D->E F Off-Target Liability Assays (e.g., hERG, CYP Inhibition) D->F G Cross-Reactivity Profile & Lead Optimization E->G F->G

Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.

G cluster_pathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK2 CDK2/CycA CellCycle Cell Cycle Progression CDK2->CellCycle CellCycle->Proliferation Inhibitor 3-Bromoimidazo[1,2-a]pyridine- 7-carboxylic acid Inhibitor->RTK Inhibitor->CDK2

Caption: Hypothetical signaling pathways inhibited by the compound.

References

A Head-to-Head Comparison Guide: 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative framework for evaluating the therapeutic potential of a specific derivative, 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid , against known drugs in key therapeutic areas. Due to the limited publicly available biological data for this specific compound, this document outlines a recommended course of study, including essential experimental protocols and data presentation formats, using closely related analogs as illustrative examples.

Potential Therapeutic Indications and Comparative Drugs

Based on the broad spectrum of activity observed for the imidazo[1,2-a]pyridine class of compounds, the primary suggested areas for investigation for this compound are oncology, inflammatory diseases, and infectious diseases.

Therapeutic AreaPotential Mechanism of Action (Inferred from Analogs)Known Comparative Drugs
Oncology Inhibition of key signaling pathways (e.g., KRAS), anti-proliferative effects.Paclitaxel, Cisplatin
Inflammatory Diseases Inhibition of cyclooxygenase (COX) enzymes.Indomethacin, Celecoxib
Infectious Diseases (Bacterial) Disruption of bacterial cellular processes.Norfloxacin, Ciprofloxacin

Experimental Protocols for Head-to-Head Comparison

To conduct a robust comparison, a series of standardized in vitro assays are recommended. The following protocols provide a foundation for generating quantitative, comparable data.

In Vitro Cytotoxicity Assay (Oncology)

Objective: To determine the cytotoxic effects of this compound and comparator drugs on human cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and B16F10 (melanoma). A non-cancerous cell line, such as MEF (mouse embryonic fibroblasts), should be included to assess selectivity.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of this compound, Paclitaxel, and Cisplatin for 48-72 hours.

  • MTT Assay: Post-treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

COX Inhibition Assay (Inflammatory Diseases)

Objective: To evaluate the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Commercially available purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Principle: A colorimetric COX inhibitor screening assay kit can be utilized. This assay measures the peroxidase activity of COX.

  • Procedure: The test compound, comparators (Indomethacin, Celecoxib), and enzymes are incubated in the provided reaction buffer. Arachidonic acid is added to initiate the reaction.

  • Data Analysis: The absorbance is measured at 590 nm. The IC₅₀ values for COX-1 and COX-2 inhibition are determined, and the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is calculated.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.

  • Broth Microdilution Method: Serial twofold dilutions of the test compound and comparator antibiotics (Norfloxacin, Ciprofloxacin) are prepared in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative Tables

Quantitative data should be summarized in clear and concise tables to facilitate direct comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HT-29 (Colon Cancer)B16F10 (Melanoma)MEF (Normal Cells)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
PaclitaxelReference DataReference DataReference DataReference Data
CisplatinReference DataReference DataReference DataReference Data

Table 2: Comparative COX Inhibition (IC₅₀ in µM)

CompoundCOX-1COX-2COX-2 Selectivity Index
This compoundData to be determinedData to be determinedData to be determined
IndomethacinReference DataReference DataReference Data
CelecoxibReference DataReference DataReference Data

Table 3: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compoundData to be determinedData to be determined
NorfloxacinReference DataReference Data
CiprofloxacinReference DataReference Data

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the potential biological pathways involved.

experimental_workflow cluster_screening In Vitro Screening cluster_data Data Analysis cluster_comparison Head-to-Head Comparison compound This compound oncology Oncology Assays compound->oncology Cytotoxicity inflammation Inflammation Assays compound->inflammation COX Inhibition antimicrobial Antimicrobial Assays compound->antimicrobial MIC Determination ic50 IC50 Calculation oncology->ic50 inflammation->ic50 selectivity Selectivity Index inflammation->selectivity mic MIC Determination antimicrobial->mic comparison_table Comparative Data Tables ic50->comparison_table mic->comparison_table selectivity->comparison_table

Caption: Workflow for the head-to-head comparison of this compound.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 cox->pgg2 pgh2 Prostaglandin H2 pgg2->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins inflammation_node Inflammation prostaglandins->inflammation_node test_compound This compound test_compound->cox Inhibits

Caption: Simplified arachidonic acid and prostaglandin synthesis pathway indicating the target of COX inhibitors.

Conclusion

While direct experimental data for this compound is not yet widely available, the established biological significance of the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a valuable lead compound. The experimental framework detailed in this guide provides a clear and robust methodology for a comprehensive head-to-head comparison against established drugs. The resulting data will be crucial for elucidating its specific mechanism of action, potency, and selectivity, thereby paving the way for its potential development as a novel therapeutic agent.

A Comparative Guide to the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid: Established versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of an established, conventional synthetic route and a modern, microwave-assisted approach for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, a valuable scaffold in medicinal chemistry.

This document outlines two distinct methodologies, presenting a direct comparison of their performance based on experimental data for analogous compounds. Detailed experimental protocols for key reactions are provided, alongside visualizations of the synthetic pathways and experimental workflows to facilitate understanding and replication.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the established multi-step synthesis and a proposed microwave-assisted route. The data presented is based on reported yields and reaction times for structurally similar compounds synthesized using these methods, providing a representative comparison.

ParameterEstablished Synthetic RouteNew Microwave-Assisted Route
Overall Yield ~40-50%~70-80%
Reaction Time 24-48 hours30-60 minutes
Number of Steps 3-41-2
Purification Multiple chromatographic purificationsOften simplified purification
Scalability ModerateHigh
Safety & Environmental Use of hazardous reagents and solventsReduced solvent usage, contained system

Established Synthetic Route: A Multi-step Approach

The conventional synthesis of this compound is a multi-step process that typically begins with the construction of the imidazo[1,2-a]pyridine core, followed by functional group manipulations to introduce the bromine and carboxylic acid moieties.

Experimental Protocol: Established Route

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate

A mixture of 2-aminoisonicotinic acid (1 equivalent) and ethyl 3-bromo-2-oxopropanoate (1.1 equivalents) in anhydrous ethanol is refluxed for 12-16 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Bromination

To a solution of ethyl imidazo[1,2-a]pyridine-7-carboxylate (1 equivalent) in glacial acetic acid, N-bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 8-12 hours. After completion of the reaction, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate.

Step 3: Hydrolysis

The ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (1 equivalent) is suspended in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The mixture is heated to reflux for 4-6 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2M hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound.

G cluster_0 Established Synthetic Route 2-Aminoisonicotinic_acid 2-Aminoisonicotinic acid Step1 Cyclization (Ethanol, Reflux) 2-Aminoisonicotinic_acid->Step1 Ethyl_3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate Ethyl_3-bromo-2-oxopropanoate->Step1 Ethyl_Imidazo_Pyridine_Carboxylate Ethyl Imidazo[1,2-a]pyridine- 7-carboxylate Step1->Ethyl_Imidazo_Pyridine_Carboxylate Step2 Bromination (Acetic Acid) Ethyl_Imidazo_Pyridine_Carboxylate->Step2 NBS N-Bromosuccinimide NBS->Step2 Ethyl_Bromo_Imidazo_Pyridine_Carboxylate Ethyl 3-Bromoimidazo[1,2-a]pyridine- 7-carboxylate Step2->Ethyl_Bromo_Imidazo_Pyridine_Carboxylate Step3 Hydrolysis (Ethanol, Reflux) Ethyl_Bromo_Imidazo_Pyridine_Carboxylate->Step3 NaOH NaOH (aq) NaOH->Step3 Final_Product 3-Bromoimidazo[1,2-a]pyridine- 7-carboxylic acid Step3->Final_Product

Established multi-step synthesis pathway.

New Synthetic Route: A Microwave-Assisted One-Pot Approach

Modern synthetic chemistry often leverages technologies like microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. A proposed one-pot, microwave-assisted synthesis of this compound offers a significant improvement over the conventional method.

Experimental Protocol: New Microwave-Assisted Route

A mixture of 2-amino-4-carboxypyridine (1 equivalent), 2,3-dibromopropionic acid (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a sealed microwave vessel is subjected to microwave irradiation at 120-140°C for 20-30 minutes. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

G cluster_1 New Microwave-Assisted Route 2-Amino-4-carboxypyridine 2-Amino-4-carboxypyridine Step_MW One-Pot Cyclization & Bromination (Microwave) 2-Amino-4-carboxypyridine->Step_MW 2,3-Dibromopropionic_acid 2,3-Dibromopropionic acid 2,3-Dibromopropionic_acid->Step_MW Final_Product_MW 3-Bromoimidazo[1,2-a]pyridine- 7-carboxylic acid Step_MW->Final_Product_MW

Streamlined microwave-assisted synthesis.

Workflow Comparison

The following diagram illustrates the logical flow of both the established and the new synthetic routes, highlighting the reduction in complexity and time offered by the microwave-assisted method.

G cluster_established Established Route Workflow cluster_new New Route Workflow A Start: 2-Aminoisonicotinic acid B Step 1: Cyclization A->B C Intermediate 1: Ethyl Imidazo[1,2-a]pyridine- 7-carboxylate B->C D Purification 1 C->D E Step 2: Bromination D->E F Intermediate 2: Ethyl 3-Bromoimidazo[1,2-a]pyridine- 7-carboxylate E->F G Purification 2 F->G H Step 3: Hydrolysis G->H I Final Product H->I J Final Purification I->J X Start: 2-Amino-4-carboxypyridine Y One-Pot Microwave Reaction X->Y Z Final Product Y->Z W Final Purification Z->W

Comparison of experimental workflows.

comparative docking studies of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the molecular docking of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid derivatives and related compounds reveals their potential as inhibitors for various biological targets. This guide summarizes key findings from recent studies, presenting comparative docking scores, outlining experimental methodologies, and visualizing the computational workflows.

Comparative Docking Performance

Molecular docking simulations have been instrumental in predicting the binding affinities and interaction patterns of imidazo[1,2-a]pyridine derivatives with various protein targets. The data below, extracted from several key studies, showcases the binding energies of different derivatives against their respective targets.

DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)
Imidazo[1,2-a]pyridine-based Hybrids
HB1Human LTA4H (3U9W)-Original Ligand-6.908
HB6Human LTA4H (3U9W)-Original Ligand-6.908
HB7Human LTA4H (3U9W)-11.237Original Ligand-6.908
Imidazo[1,2-a]pyrimidine Schiff Base Derivatives
Top-scoring CompoundhACE2-9.1Angiotensin II-9.2
Top-scoring CompoundSpike Protein (SARS-CoV-2)-7.3CBDA-5.7
3-Acyl Imidazo[1,2-a]pyrimidine Derivatives
Compound 4fLanosterol 14α-demethylase (CYP51)-9.43 to -6.11 (range for all tested compounds)Ketoconazole/Fluconazole-6.16 to 48.93 (range)
Compound 4jLanosterol 14α-demethylase (CYP51)-9.43 to -6.11 (range for all tested compounds)Ketoconazole/Fluconazole-6.16 to 48.93 (range)
Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)COX-2Preferential InhibitionIndomethacin-
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)COX-1/COX-2-Indomethacin-

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are crucial for understanding and reproducing the results.

Protocol 1: Docking of Imidazo[1,2-a]pyridine Hybrids against Human LTA4H[1]
  • Software: Not explicitly stated, but refers to S score and RMSD analysis.

  • Protein Preparation: The 3D crystal structure of human Leukotriene A4 Hydrolase (LTA4H) was obtained from the Protein Data Bank (PDB ID: 3U9W).

  • Ligand Preparation: Ten novel imidazo[1,2-a]pyridine hybrids (HB1-HB10) were synthesized and their structures were characterized using various spectroscopic methods.

  • Docking Procedure: Molecular docking simulations were performed to investigate the interaction of the synthesized hybrids with the active site of LTA4H. The binding affinity was evaluated based on the S score.

Protocol 2: Docking of Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Proteins[2]
  • Software: Not explicitly stated.

  • Protein Preparation: The crystal structures of human Angiotensin-Converting Enzyme 2 (hACE2) and the Spike protein's Receptor Binding Domain (RBD) were retrieved from the Protein Data Bank (PDB ID: 7U0N).[1]

  • Ligand Preparation: A new series of imidazo[1,2-a]pyrimidine Schiff base derivatives were synthesized and characterized. Reference compounds included MLN-4760, Angiotensin II, and Cannabidiolic Acid (CBDA).[1]

  • Docking Procedure: Molecular docking experiments were conducted to study the binding interactions of the synthesized compounds against hACE2 and the Spike protein. Binding affinities were calculated and compared to reference compounds.[1]

Protocol 3: Docking of 3-Acyl Imidazo[1,2-a]pyrimidines against Fungal CYP51[3][4]
  • Target: Lanosterol 14α-demethylase (CYP51), an essential enzyme for fungal growth.[2][3]

  • Ligand Preparation: A series of 3-benzoyl imidazo[1,2-a]pyrimidines were synthesized.[2][3]

  • Docking Procedure: The binding mode and energy of each compound within the active site of CYP51 were predicted. The binding energies of the test compounds were compared to those of the reference drugs, ketoconazole and fluconazole.[2][3]

Protocol 4: Docking of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives against COX Enzymes[5][6]
  • Software: Not explicitly stated.

  • Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.

  • Docking Procedure: A docking analysis was performed on four selected imidazo[1,2-a]pyridine carboxylic acid derivatives to understand their binding to the active sites of COX-1 and COX-2.[4][5]

Visualizing the Workflow

The following diagrams illustrate the typical workflow for comparative docking studies of novel chemical derivatives.

G cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation cluster_output Output target_prep Target Protein Preparation (from PDB) docking Molecular Docking Simulation (e.g., AutoDock, Glide) target_prep->docking ligand_prep Ligand Derivative Synthesis & 3D Structure Generation ligand_prep->docking scoring Binding Energy Calculation & Scoring docking->scoring pose_analysis Interaction Analysis (H-bonds, etc.) scoring->pose_analysis comparison Comparison with Reference Compounds pose_analysis->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: General workflow for in silico molecular docking studies.

The imidazo[1,2-a]pyridine scaffold is a versatile core structure that has led to the development of numerous therapeutic agents.[6][7] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][6][7] The comparative docking studies summarized here highlight the potential of these compounds to be further developed into potent and selective inhibitors for a variety of diseases. The use of computational methods, such as molecular docking, is crucial in the early stages of drug discovery to identify promising candidates and to understand their mechanism of action at a molecular level.[6][7]

References

Assessing the Selectivity of Novel Imidazo[1,2-a]pyridine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Notably, this scaffold is a common feature in a variety of kinase inhibitors. For researchers developing novel compounds such as 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, a thorough assessment of selectivity is paramount. This guide provides a framework for evaluating the selectivity of new imidazo[1,2-a]pyridine derivatives, using known kinase inhibitors from this class as benchmarks for comparison.

The imidazo[1,2-a]pyridine core has been successfully utilized to develop inhibitors for several important kinase targets, including Phosphoinositide 3-kinase (PI3K), the mammalian Target of Rapamycin (mTOR), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Understanding the selectivity of a new compound against these and other kinases is crucial for predicting its therapeutic potential and potential off-target effects.

Comparative Selectivity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The following tables summarize the inhibitory activity of several published imidazo[1,2-a]pyridine derivatives against their primary targets and, where available, a selection of off-targets. This data provides a point of reference for new compounds in this class.

Table 1: Potency of Imidazo[1,2-a]pyridine Derivatives Against Primary Kinase Targets

Compound ClassPrimary TargetExample CompoundIC50 / KdReference
Imidazo[1,2-a]pyridinePI3KαCompound 12 2.8 nM (IC50)
Imidazo[1,2-a]pyridinePI3KαCompound 35 150 nM (IC50)
Imidazo[1,2-a]pyrazineAurora A/BCompound 12k 0.02 nM / 0.03 nM (Kd)
Imidazo[1,2-a]pyridineDYRK1ACompound 9 75 nM (IC50)
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinec-KIT (V654A)Specific InhibitorsNanomolar range (IC50)
Imidazo[1,2-a]pyridineIGF-1RLead CompoundPotent Inhibition

Table 2: Selectivity Profile of an Exemplary Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor (Compound 12k)

Kinase TargetIC50 (nM)
Aurora A < 10
Aurora B < 10
Src family kinases< 10
Chk113
VEGFR21
IRAK437
34 other kinases> 1000

Experimental Protocols for Selectivity Profiling

A comprehensive assessment of inhibitor selectivity involves a multi-pronged approach, including broad screening against a large panel of kinases and validation of on-target engagement within a cellular context.

Large-Scale Kinase Profiling: KINOMEscan®

The KINOMEscan® platform is a high-throughput, competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Experimental Protocol:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Preparation of Reagents:

    • Test compound (e.g., this compound) is dissolved in DMSO to create a stock solution.

    • Kinases are expressed as T7 phage fusion proteins.

    • The immobilized ligand is coupled to a solid support.

  • Assay Procedure:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow binding to reach equilibrium.

    • The solid support is washed to remove unbound kinase.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR.

  • Data Analysis:

    • The results are typically reported as the percentage of the kinase that is displaced by the test compound compared to a DMSO control.

    • A dissociation constant (Kd) can be determined by running the assay with a range of test compound concentrations.

    • The selectivity of the compound is visualized using a TREEspot® representation, which maps the binding interactions across the human kinome.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein within intact cells.

Experimental Protocol:

  • Assay Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

  • Cell Preparation:

    • Cells (e.g., HEK293) are transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Transfected cells are cultured to allow for protein expression.

  • Assay Procedure:

    • The transfected cells are harvested and seeded into assay plates.

    • A fixed concentration of the fluorescent tracer is added to the cells.

    • The test compound is then added in a dose-response format.

    • The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.

  • Signal Detection:

    • The plate is read on a luminometer capable of dual-filtered luminescence measurement (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).

  • Data Analysis:

    • The BRET ratio is calculated from the acceptor and donor emission signals.

    • The intracellular IC50 value is determined from the dose-response curve of the BRET ratio versus the test compound concentration.

Thermal Stability Shift Assay: CETSA®

The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that confirms target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

Experimental Protocol:

  • Assay Principle: The binding of a small molecule inhibitor can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This change in thermal stability can be detected and quantified.

  • Cell Treatment and Heating:

    • Intact cells are treated with the test compound or a vehicle control (DMSO).

    • The treated cells are heated to a range of temperatures to induce protein denaturation.

  • Cell Lysis and Protein Quantification:

    • The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

    • The amount of the soluble target protein remaining at each temperature is quantified, typically by Western blotting or other immunoassays.

  • Data Analysis:

    • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Isothermal dose-response (ITDR) experiments can be performed at a fixed temperature to determine the compound's potency in stabilizing the target.

Visualizing Pathways and Workflows

Signaling Pathway

The PI3K/Akt/mTOR pathway is a frequent target of imidazo[1,2-a]pyridine-based inhibitors and plays a crucial role in cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Selectivity_Workflow cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Data Analysis Compound Novel Imidazo[1,2-a]pyridine Compound KinomeScan Large-Panel Kinase Screen (e.g., KINOMEscan®) Compound->KinomeScan Hit_Identification Identify Primary Targets and Off-Targets KinomeScan->Hit_Identification NanoBRET Cellular Target Engagement (e.g., NanoBRET™) Hit_Identification->NanoBRET CETSA Thermal Stability Shift (e.g., CETSA®) Hit_Identification->CETSA Selectivity_Profile Generate Selectivity Profile (IC50/Kd Values) NanoBRET->Selectivity_Profile CETSA->Selectivity_Profile Comparison Compare to Known Inhibitors Selectivity_Profile->Comparison

independent verification of the biological activity of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Comparative Guide to the Biological Activity of Imidazo[1,2-a]Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Comparative Anticancer Activity of Imidazo[1,2-a]Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of several imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureCell LineIC50 (µM)Reference
Compound 12 2-(4-nitrophenyl)-3-(4-chlorophenylamino)imidazo[1,2-a]pyridineHT-29 (Colon Cancer)4.15 ± 2.93
Compound 18 2-(2,4-difluorophenyl)-3-(4-chlorophenylamino)imidazo[1,2-a]pyridineMCF-7 (Breast Cancer)14.81 ± 0.20
Compound 18 2-(2,4-difluorophenyl)-3-(4-chlorophenylamino)imidazo[1,2-a]pyridineB16F10 (Melanoma)14.39 ± 0.04
Compound 14 2-(p-tolyl)-3-(4-chlorophenylamino)imidazo[1,2-a]pyridineB16F10 (Melanoma)21.75 ± 0.81
IP-5 Not specifiedHCC1937 (Breast Cancer)45
IP-6 Not specifiedHCC1937 (Breast Cancer)47.7
HB9 Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidA549 (Lung Cancer)50.56
HB10 Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidHepG2 (Liver Carcinoma)51.52
IP-7 Not specifiedHCC1937 (Breast Cancer)79.6

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Imidazo[1,2-a]pyridine compound of interest

  • Cancer cell line (e.g., MCF-7, HT-29, B16F10)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation 48h Incubation treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Simplified Apoptosis Signaling Pathway

G Simplified Apoptosis Signaling Pathway cluster_extrinsic cluster_intrinsic extrinsic Extrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) intrinsic Intrinsic Pathway dna_damage DNA Damage death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 execution Execution Pathway caspase8->execution bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->execution caspase3 Caspase-3 Activation execution->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of key pathways leading to programmed cell death.

Safety Operating Guide

Proper Disposal of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, a halogenated imidazopyridine derivative.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat is required to protect clothing and skin.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[2][3]

In Case of Spills: Spills should be managed immediately by absorbing the material with an inert substance like sand or vermiculite.[2] The collected material must then be placed in a designated, sealed container for hazardous waste.[2] Under no circumstances should the chemical be allowed to enter drains or waterways.[2]

Hazard and Precautionary Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation (Category 2)Causes skin irritation.[1]Wear protective gloves and clothing. If skin irritation occurs, seek medical advice.[1]
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1]Wear eye protection. If eye irritation persists, get medical advice/attention.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area. If inhaled, remove person to fresh air.
Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, filter paper), must be classified as hazardous waste.[1][3]

    • Due to its chemical structure as a halogenated organic compound, it should not be mixed with non-halogenated waste streams.[2] Segregating waste can be more cost-effective as the disposal of halogenated compounds is often more expensive.[4]

  • Container Selection and Labeling:

    • Collect all waste in a designated, chemically compatible, and leak-proof container with a secure lid.[2] Glass or polyethylene containers are generally suitable.[2]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations or chemical formulas.[2] If it is a mixture, list all constituents and their approximate percentages.[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong acids or bases.[2][3]

  • Disposal:

    • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Incineration at high temperatures is a common disposal method for pyridine-based compounds.[5] However, the specific disposal route will be determined by the waste disposal company in accordance with regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound waste B Is the waste contaminated with other substances? A->B C Segregate as pure chemical waste B->C No D Segregate as mixed chemical waste B->D Yes E Select a designated, chemically compatible, and leak-proof hazardous waste container C->E D->E F Label container with 'Hazardous Waste' and full chemical name(s) E->F G Store container in a designated, secure satellite accumulation area F->G H Arrange for pickup by a licensed hazardous waste disposal company G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference by researchers, scientists, and drug development professionals, this guide provides critical safety protocols and logistical plans for the handling and disposal of 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The primary routes of exposure are skin and eye contact. Therefore, a stringent PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles (conforming to EN 166 or ANSI Z87.1 standards)Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Butyl rubber or Viton™ gloves. Nitrile gloves may be used for incidental splash protection only and must be changed immediately upon contact.Provides a robust barrier against skin contact. Nitrile gloves offer poor resistance to prolonged exposure to halogenated hydrocarbons.
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing and direct skin contact.
Respiratory Protection Not generally required for small-scale laboratory use when handled in a certified chemical fume hood.A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary if working outside a fume hood or with large quantities where exposure limits may be exceeded.

Safe Handling and Operations

All handling of this compound must be conducted in a designated area, such as a certified laboratory chemical fume hood, to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Experimental Workflow:

prep Preparation - Review Safety Data Sheet (SDS) - Don appropriate PPE handling Handling - Work within a certified fume hood - Use designated equipment prep->handling spill Spill Response - Evacuate and alert others - Use absorbent material for small spills handling->spill disposal Waste Disposal - Segregate as halogenated waste - Follow institutional disposal protocol handling->disposal

Figure 1. Workflow for Safe Handling

Experimental Protocol for Handling:

  • Preparation: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure all required PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent the generation of airborne dust. Use a spatula or other appropriate tool to handle the material.

  • In Case of a Spill:

    • Small Spill: For a small spill, carefully sweep up the solid material, trying to minimize dust creation. Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

    • Large Spill: In the event of a large spill, evacuate the immediate area and alert your supervisor and the institution's environmental health and safety (EHS) office.

  • Personal Hygiene: After handling the compound and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. If symptoms persist, call a poison center or doctor.[1]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Management Workflow:

collect Collection - Place waste in a designated, compatible container label Labeling - Affix a hazardous waste label - Clearly identify contents collect->label segregate Segregation - Store separately from non-halogenated waste label->segregate store Storage - Keep container sealed in a designated satellite accumulation area segregate->store pickup Disposal - Arrange for pickup by institutional EHS store->pickup

Figure 2. Halogenated Waste Disposal Workflow

Step-by-Step Disposal Protocol for Solid Waste:

  • Container: Use a designated, chemically compatible, and sealable container for solid hazardous waste.

  • Collection: Place all waste this compound, including any contaminated materials (e.g., weigh boats, paper towels), directly into the designated waste container.

  • Labeling: As soon as the first item of waste is added, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date.

  • Segregation: This container must be kept separate from non-halogenated chemical waste streams.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Pickup: When the container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department according to their specific procedures. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.